YS-363
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H30N4O3 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C30H30N4O3/c1-35-26-19-25-23(18-27(26)37-15-7-12-34-13-16-36-17-14-34)30(32-20-31-25)28-22-10-5-6-11-24(22)33-29(28)21-8-3-2-4-9-21/h2-6,8-11,18-20,33H,7,12-17H2,1H3 |
InChI Key |
QGMPQFYLGHXWOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2C3=C(NC4=CC=CC=C43)C5=CC=CC=C5)OCCCN6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
YS-363 EGFR Inhibitor: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2][3] These targeted therapies have shown remarkable efficacy in patients with specific EGFR mutations.[4][5] However, the emergence of acquired resistance remains a significant clinical challenge, necessitating the development of novel inhibitors.[2][6] YS-363 is a novel, quinazoline-based, reversible EGFR inhibitor that has demonstrated high potency and selectivity.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its biological activity.
Core Mechanism of Action
This compound functions as a reversible inhibitor of EGFR, targeting both wild-type and mutant forms of the receptor.[1] Its primary mechanism involves competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain. By binding to this site, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1][4][5]
EGFR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of In Vitro Activity
This compound has demonstrated potent inhibitory activity against both wild-type EGFR and the L858R mutant, a common activating mutation in NSCLC. The following table summarizes its in vitro efficacy.
| Target | IC50 (nM) |
| Wild-Type EGFR | 0.96 |
| L858R Mutant EGFR | 0.67 |
Data sourced from: [1]
Cellular Effects of this compound
Beyond enzymatic inhibition, this compound exerts significant anti-proliferative and pro-apoptotic effects on cancer cells harboring EGFR mutations.
Cell Proliferation and Migration
Studies have shown that this compound effectively inhibits the proliferation and migration of cancer cells that are dependent on EGFR signaling.[1] This is a direct consequence of the blockade of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Cell Cycle Arrest and Apoptosis
Treatment with this compound leads to cell cycle arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and subsequently dividing.[1] Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in EGFR-dependent cancer cells.[1]
Workflow for Assessing Cellular Effects
The diagram below outlines a typical experimental workflow to determine the cellular effects of an EGFR inhibitor like this compound.
Caption: Workflow for evaluating the cellular effects of this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in preclinical xenograft models. Oral administration of this compound resulted in a substantial suppression of tumor growth in models dependent on EGFR signaling.[1] This demonstrates the compound's oral bioavailability and its ability to achieve therapeutic concentrations in vivo.
Experimental Protocols
While the specific proprietary details of the experimental protocols for this compound are not fully disclosed in the public domain, the following are standardized methodologies commonly employed in the preclinical evaluation of EGFR inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.
-
Methodology:
-
Recombinant human EGFR (wild-type or L858R mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays (using ³²P-ATP).
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
EGFR-dependent cancer cells (e.g., HCC827, PC-9) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 for cell proliferation is calculated from the dose-response curve.
-
Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human NSCLC cells harboring an EGFR mutation.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into control and treatment groups.
-
This compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Conclusion
This compound is a promising, highly potent, and selective reversible EGFR inhibitor with a novel quinazoline scaffold.[1] Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling, cell cycle arrest, and induction of apoptosis in EGFR-dependent cancer cells.[1] The significant in vivo anti-tumor efficacy observed in preclinical models underscores its potential as a therapeutic agent for NSCLC, particularly in the context of acquired resistance to existing therapies.[1] Further clinical development is warranted to fully elucidate its therapeutic utility.
References
- 1. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
YS-363: A Technical Guide for Researchers and Drug Development Professionals
YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor with a quinazoline scaffold. [1] It has demonstrated significant potential as an anti-lung cancer agent, particularly in the context of acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.
Chemical Structure and Properties
This compound is a quinazoline-based compound.[1] While the precise chemical structure is proprietary and not publicly available in the provided search results, its classification as a quinazoline derivative indicates a core bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Not Available | |
| Molecular Weight | Not Available | |
| IUPAC Name | Not Available | |
| Solubility | Not Available | |
| LogP | Not Available |
Mechanism of Action and Biological Activity
This compound functions as a reversible inhibitor of EGFR signaling.[1] It exhibits potent inhibitory activity against both wild-type and L858R mutant forms of EGFR.[1] The inhibition of the EGFR signaling pathway leads to several downstream effects, including the suppression of cell proliferation and migration, induction of G0/G1 cell cycle arrest, and apoptosis.[1]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Wild-type EGFR | 0.96 | [1] |
| L858R mutant EGFR | 0.67 | [1] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound.
Kinase Inhibition Assay
The inhibitory activity of this compound against EGFR was likely determined using a kinase assay. A typical protocol would involve:
-
Incubating recombinant human EGFR (wild-type or mutant) with a specific substrate and ATP in a suitable buffer.
-
Adding varying concentrations of this compound to the reaction mixture.
-
Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate, using methods such as ELISA or radiometric assays.
-
Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines was likely assessed using a standard method like the MTT or SRB assay. The general steps are:
-
Seeding cancer cells (e.g., NSCLC cell lines) in 96-well plates and allowing them to adhere overnight.
-
Treating the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Adding the viability reagent (e.g., MTT) and incubating to allow for the formation of formazan crystals.
-
Solubilizing the formazan crystals and measuring the absorbance at a specific wavelength.
-
Plotting the cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis
Flow cytometry is the standard method for analyzing the cell cycle distribution. The protocol would involve:
-
Treating cells with this compound for a defined time.
-
Harvesting and fixing the cells, typically with ethanol.
-
Staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Analyzing the DNA content of the cells using a flow cytometer.
-
Quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Apoptosis is commonly detected using an Annexin V/PI staining assay followed by flow cytometry.
-
Cells are treated with this compound.
-
The cells are then harvested and stained with Annexin V-FITC and propidium iodide.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
-
PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
References
YS-363: A Novel Quinazoline-Based EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Evaluation of YS-363
Abstract
This compound is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Developed as a potential therapeutic agent for non-small cell lung cancer (NSCLC), this compound has demonstrated significant inhibitory activity against both wild-type EGFR and its L858R mutant form.[1][2][3] Preclinical studies have shown that this compound effectively suppresses cellular signaling pathways downstream of EGFR, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Furthermore, in vivo experiments using xenograft models have confirmed its substantial anti-tumor efficacy upon oral administration.[2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed and are in clinical use, the emergence of drug resistance remains a significant challenge.[2][3] this compound has been identified as a promising new EGFR inhibitor with a novel quinazoline scaffold, demonstrating potent and selective activity that may offer advantages over existing therapies.[2][3]
Discovery and Synthesis
Discovery
This compound was identified as a novel quinazoline-based compound with potent EGFR inhibitory activity. The discovery process likely involved the synthesis and screening of a library of quinazoline derivatives to identify lead compounds with high affinity and selectivity for the EGFR tyrosine kinase domain.
Synthesis
While the specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic route for quinazoline-based EGFR inhibitors can be conceptualized. This typically involves a multi-step process starting from substituted anthranilic acids.
Mechanism of Action
This compound functions as a reversible inhibitor of the EGFR tyrosine kinase.[2][3] By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and migration.
References
YS-363: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS-363 is a novel, potent, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Structurally based on a quinazoline scaffold, this compound has demonstrated significant inhibitory activity against both wild-type EGFR and the L858R mutant, which is frequently implicated in non-small cell lung cancer (NSCLC).[1] Preclinical studies have shown that this compound effectively suppresses EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and migration, and the induction of G0/G1 cell cycle arrest and apoptosis.[1] This technical guide provides a detailed overview of the target specificity and selectivity profile of this compound, including quantitative data, experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified against key forms of its primary target, the Epidermal Growth Factor Receptor. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.
| Target | IC50 (nM) | Assay Type |
| EGFR (Wild-Type) | 0.96 | Biochemical Assay |
| EGFR (L858R Mutant) | 0.67 | Biochemical Assay |
Data sourced from discovery literature on this compound.[1]
Representative Kinase Selectivity Profile
While a comprehensive kinase selectivity panel for this compound is not publicly available, the selectivity of structurally related quinazoline-based EGFR inhibitors, such as Gefitinib, has been extensively characterized. The following table presents a representative kinase selectivity profile for Gefitinib, offering a contextual understanding of the likely off-target profile for this compound. This data is derived from a KINOMEscan™ assay, which measures the binding affinity of a compound to a large panel of kinases. The results are presented as the dissociation constant (Kd), with lower values indicating stronger binding.
| Kinase | Kd (nM) |
| EGFR | < 3 |
| ABL1 | > 10000 |
| ALK | > 10000 |
| AURKA | > 10000 |
| BRAF | > 10000 |
| CDK2 | > 10000 |
| ERBB2 | 3400 |
| FLT3 | > 10000 |
| JAK2 | > 10000 |
| MET | > 10000 |
| SRC | > 10000 |
| VEGFR2 | > 10000 |
This table displays a selection of kinases and is intended to be representative. Data is based on publicly available information for Gefitinib and is for illustrative purposes to indicate the expected high selectivity of quinazoline-based EGFR inhibitors.[2]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the specificity and selectivity of EGFR inhibitors like this compound.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)
This assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of EGFR.
Materials:
-
Purified recombinant human EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl2, 50μM DTT)[3]
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)[3]
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[3]
-
-
Data Acquisition: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay measures the ability of a test compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A549, PC-9)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
Human Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal protein loading. Quantify the band intensities to determine the inhibition of EGFR phosphorylation at each this compound concentration.
Protocol 3: Cell Viability Assay (MTT)
This assay determines the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound Characterization
References
The EGFR Inhibitor YS-363: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS-363 is a novel, orally administered, reversible epidermal growth factor receptor (EGFR) inhibitor with a quinazoline-based chemical structure.[1] It has demonstrated significant potential as an anti-cancer agent, particularly for non-small cell lung cancer (NSCLC), by targeting both wild-type and mutated forms of EGFR.[1] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, details the experimental protocols used for its characterization, and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Pharmacodynamics: In Vitro Efficacy
This compound has been shown to be a highly potent inhibitor of EGFR. Its inhibitory activity has been quantified against both wild-type EGFR and the L858R mutant, a common mutation in NSCLC.
| Target | IC50 (nM) |
| Wild-Type EGFR | 0.96 |
| L858R Mutant EGFR | 0.67 |
| Table 1: In Vitro Inhibitory Activity of this compound [1] |
The pharmacodynamic effects of this compound extend to cellular processes critical for tumor growth and progression. The compound has been observed to have a potent inhibitory effect on cell proliferation and migration.[1] Furthermore, it induces G0/G1 cell cycle arrest and apoptosis in cancer cells.[1]
Pharmacokinetics: In Vivo Activity
While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available, preclinical studies have confirmed its oral efficacy. In xenograft models utilizing EGFR-dependent cancer cells, oral administration of this compound resulted in substantial suppression of tumor growth.[1] This indicates adequate oral bioavailability and exposure in vivo to exert its anti-tumor effects.
| Parameter | Value |
| Administration Route | Oral |
| In Vivo Efficacy | Substantial tumor growth suppression in xenograft models |
| Table 2: Summary of In Vivo Pharmacokinetic and Efficacy Data for this compound [1] |
Mechanism of Action: EGFR Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the EGFR signaling pathway. As a reversible inhibitor, it competes with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to characterize the pharmacodynamics of this compound.
EGFR Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of EGFR.
-
Reagents and Materials : Recombinant human EGFR (wild-type and L858R mutant), ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The kinase reaction is performed in a 96- or 384-well plate.
-
A dilution series of this compound is prepared in the kinase assay buffer.
-
Recombinant EGFR enzyme is added to the wells containing the diluted this compound or vehicle control.
-
The reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis : The IC50 value is calculated by plotting the percent inhibition of EGFR activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
-
Cell Culture : EGFR-dependent cancer cell lines (e.g., A431 for wild-type EGFR, NCI-H1975 for L858R mutant) are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or a vehicle control.
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or resazurin reduction, or an ATP-based assay like CellTiter-Glo®.
-
-
Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the drug concentration.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the impact of this compound on the migratory capacity of cancer cells.
-
Cell Culture : Cells are grown to a confluent monolayer in a 6-well plate.
-
Procedure :
-
A "scratch" or wound is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.
-
Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
-
Data Analysis : The rate of wound closure is quantified by measuring the area of the scratch over time using image analysis software.
Cell Cycle Analysis
This assay determines the effect of this compound on the cell cycle distribution.
-
Cell Treatment : Cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Procedure :
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
The cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).
-
-
Data Analysis : The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay (Annexin V/PI Staining)
This assay detects the induction of apoptosis by this compound.
-
Cell Treatment : Cells are treated with this compound or a vehicle control.
-
Procedure :
-
Cells are harvested and washed.
-
The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
-
Data Analysis : The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Preclinical Evaluation Workflow
The preclinical evaluation of a novel EGFR inhibitor like this compound typically follows a structured workflow to establish its efficacy and mechanism of action.
Caption: A typical preclinical evaluation workflow for a novel EGFR inhibitor.
Conclusion
This compound is a promising, orally efficacious EGFR inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to inhibit both wild-type and mutant forms of EGFR, coupled with its effects on key cellular processes like proliferation, migration, and survival, underscores its potential as a therapeutic agent for EGFR-driven malignancies. While further studies are needed to fully elucidate its pharmacokinetic profile and clinical efficacy, the existing data provides a strong rationale for its continued development.
References
YS-363 for EGFR-Mutated NSCLC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YS-363, a novel, potent, and selective reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) for the potential treatment of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC). This document collates available preclinical data, outlines detailed experimental methodologies for key assays, and presents critical signaling pathways and experimental workflows through structured diagrams.
Core Data Presentation
The following tables summarize the quantitative data available for this compound, showcasing its potency against wild-type and a common mutant form of EGFR.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR (Wild-Type) | 0.96[1][2] |
| EGFR (L858R Mutant) | 0.67[1][2] |
Table 2: Cellular Effects of this compound in EGFR-Dependent NSCLC Models
| Assay | Observed Effect |
| Cell Proliferation | Potent inhibition[2][3] |
| Cell Migration | Excellent inhibitory activity[2][3] |
| Cell Cycle | Induction of G0/G1 cell cycle arrest[1][2] |
| Apoptosis | Induction of apoptosis[1][2] |
Table 3: In Vivo Antitumor Activity of this compound
| Model | Administration | Outcome |
| EGFR-dependent Xenograft | Oral | Substantial suppression of tumor growth[2][3] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.
References
Reversible Inhibition of EGFR by YS-363: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown significant clinical benefit, the emergence of acquired resistance necessitates the development of novel inhibitory strategies. This document provides a detailed technical overview of YS-363, a potent and selective reversible inhibitor of EGFR. This compound demonstrates high efficacy against both wild-type and mutant forms of EGFR, offering a promising avenue for overcoming resistance to existing therapies. This whitepaper will cover the mechanism of action, quantitative inhibitory data, representative experimental protocols, and the key signaling pathways involved.
Introduction to EGFR and Reversible Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of various cancers.[2] First and second-generation EGFR TKIs have demonstrated the clinical utility of targeting this pathway; however, their efficacy can be limited by the development of resistance mutations, such as T790M.[4]
Reversible EGFR inhibitors offer a distinct therapeutic approach. Unlike irreversible inhibitors that form a covalent bond with the receptor, reversible inhibitors bind non-covalently to the ATP-binding site of the kinase domain. This mode of action can potentially offer a different resistance profile and a favorable safety profile. This compound is a novel quinazoline-based compound that functions as a reversible EGFR inhibitor.[5]
This compound: Mechanism of Action and Preclinical Profile
This compound is a highly potent and selective, orally active EGFR inhibitor.[5][6] Its mechanism of action is centered on the reversible binding to the kinase domain of EGFR, thereby competing with ATP and inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling leads to the downstream inhibition of pathways crucial for tumor cell survival and proliferation.[5]
Preclinical studies have shown that this compound effectively inhibits cellular EGFR signaling, leading to a number of anti-tumor effects, including:
-
Inhibition of cell proliferation and migration: this compound demonstrates excellent activity in halting the uncontrolled growth and spread of cancer cells.[5]
-
Induction of G0/G1 cell cycle arrest: The inhibitor effectively stops cancer cells from progressing through the cell cycle, a critical step for tumor growth.[5]
-
Apoptosis induction: this compound is capable of triggering programmed cell death in cancer cells.[5]
In vivo studies using xenograft models have confirmed the anti-tumor activity of orally administered this compound, where it has been shown to substantially suppress tumor growth by inhibiting the EGFR pathway.[5]
Quantitative Data
The inhibitory potency of this compound against key forms of EGFR has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of the compound.
| Target | IC50 (nM) | Reference |
| Wild-type EGFR | 0.96 | [5][6] |
| L858R mutant EGFR | 0.67 | [5][6] |
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the EGFR signaling cascade. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of multiple downstream signaling pathways that are critical for cell proliferation, survival, and migration.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize EGFR inhibitors like this compound. These are generalized methods and may not reflect the exact protocols used in the cited studies for this compound.
In Vitro EGFR Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of EGFR.
Caption: Workflow for an in vitro EGFR kinase assay.
Protocol:
-
Plate Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase assay buffer and added to the wells of a 96-well plate.
-
Compound Addition: this compound is serially diluted in DMSO and then further diluted in kinase buffer before being added to the assay plate. A DMSO-only control is also included.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide) to each well.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by EGFR.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based format using a phosphorylation-specific antibody.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the control. IC50 values are then determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A431 for wild-type EGFR or NCI-H1975 for L858R/T790M mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The cells are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. A common method is the MTT or WST-1 assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The results are used to calculate the percentage of cell viability relative to the control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Western Blot Analysis for EGFR Signaling
This technique is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: EGFR-dependent cancer cells are treated with this compound for a specific duration. After treatment, the cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-Akt, p-ERK), and their total protein counterparts. A loading control antibody (e.g., β-actin or GAPDH) is also used to confirm equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to assess the changes in phosphorylation levels upon treatment with this compound.
Apoptosis Assay
This assay determines the ability of this compound to induce programmed cell death in cancer cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Staining: The treated cells are harvested and stained with a combination of Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The flow cytometer can differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by this compound.
Conclusion
This compound is a novel, potent, and selective reversible EGFR inhibitor with significant preclinical anti-tumor activity. Its ability to inhibit both wild-type and clinically relevant mutant forms of EGFR, such as L858R, highlights its potential as a therapeutic agent for NSCLC and other EGFR-driven cancers. The reversible nature of its binding may offer advantages in terms of overcoming certain resistance mechanisms and potentially improving the therapeutic window. Further investigation and clinical development of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
The Emergence of YS-363: A Technical Primer on its Apoptotic Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS-363 is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Emerging research has highlighted its efficacy in inducing cell cycle arrest and apoptosis in cancer cells, positioning it as a promising candidate for targeted cancer therapy. This document provides a comprehensive technical overview of the core mechanisms of this compound-induced apoptosis, supported by available quantitative data, detailed experimental protocols for key assays, and visual diagrams of the implicated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a reversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated high potency against both wild-type and L858R mutant forms of EGFR.[1][2] Its primary mechanism of action involves the inhibition of EGFR signaling, which plays a critical role in cell proliferation, survival, and migration.[1] A key consequence of this inhibition is the induction of G0/G1 cell cycle arrest and programmed cell death, or apoptosis, in cancer cells.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Parameter | Target | Value | Reference |
| IC50 | Wild-type EGFR | 0.96 nM | [1][2] |
| IC50 | L858R mutant EGFR | 0.67 nM | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Core Mechanism: Induction of Apoptosis via EGFR Inhibition
This compound exerts its pro-apoptotic effects by blocking the tyrosine kinase activity of EGFR. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR normally triggers a cascade of intracellular events that promote cell growth and suppress apoptosis. By inhibiting EGFR, this compound effectively shuts down these pro-survival signals, leading to the activation of the apoptotic machinery.
Signaling Pathway
The inhibition of EGFR by this compound is understood to impact key downstream signaling nodes that regulate apoptosis. A simplified representation of this pathway is depicted below.
References
Cell Cycle Arrest by YS-363 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of cell cycle arrest induced by YS-363, a novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound has demonstrated potent, selective, and orally efficacious inhibitory activity against both wild-type and mutant forms of EGFR, leading to the suppression of tumor growth.[1] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest at the G0/G1 phase.[1] This document details the underlying signaling pathways, provides representative quantitative data, and outlines the experimental protocols for investigating these effects.
Core Mechanism: EGFR Inhibition Leading to G0/G1 Arrest
This compound exerts its anti-cancer effects by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation.[1] The binding of growth factors to EGFR triggers a signaling cascade that promotes cell cycle progression, particularly the transition from the G1 to the S phase. By inhibiting EGFR, this compound effectively blocks these downstream signals, leading to a halt in the cell cycle at the G0/G1 checkpoint.
Signaling Pathway
The inhibition of EGFR by this compound disrupts key signaling pathways that are critical for cell cycle progression. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways converge on the regulation of G1 cyclins (such as Cyclin D) and cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2.
Activation of the MAPK and PI3K/AKT pathways normally leads to the upregulation of Cyclin D. Cyclin D then complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which in turn promotes the expression of genes required for S-phase entry, including Cyclin E. Cyclin E then activates CDK2, further promoting the G1/S transition.
This compound-mediated EGFR inhibition prevents this cascade, leading to reduced levels of Cyclin D and E, and consequently, the cells are unable to pass the G1 restriction point and enter the S phase, resulting in G0/G1 arrest.
References
In-Depth Technical Guide: YS-363 Activity Against Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor. This document provides a comprehensive technical overview of the activity of this compound against wild-type EGFR (wt-EGFR). It includes key quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and a visual representation of its mechanism of action within the EGFR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of targeted cancer therapies.
Quantitative Data Presentation
This compound demonstrates high potency against wild-type EGFR. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (wt-EGFR) | 0.96 nM | Biochemical Kinase Assay | [1][2] |
| IC50 (L858R mutant EGFR) | 0.67 nM | Biochemical Kinase Assay | [1][2] |
| Inhibitory Mechanism | Reversible | Cellular Assays | [2] |
| Cellular Effects | Induces G0/G1 cell cycle arrest and apoptosis | Cancer Cell Lines | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation of this compound.
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against wild-type EGFR using a luminescent kinase assay.
Materials:
-
Recombinant human wild-type EGFR enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (or other test compounds)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a white assay plate, add the EGFR enzyme, the Poly(Glu, Tyr) substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the assessment of the effect of this compound on the viability of a wild-type EGFR-expressing cancer cell line, such as A549.
Materials:
-
A549 human lung adenocarcinoma cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound in complete culture medium and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Visualizations
EGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which promote cell proliferation, survival, and migration. This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an EGFR inhibitor like this compound. This process begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on cancer cell phenotype, and can progress to in vivo studies to evaluate efficacy in a whole-organism model.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for YS-363 in NSCLC Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of YS-363, a novel quinazoline-based, reversible epidermal growth factor receptor (EGFR) inhibitor, in non-small cell lung cancer (NSCLC) cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target in NSCLC. While EGFR tyrosine kinase inhibitors (TKIs) are standard first-line treatments for EGFR-mutated NSCLC, the development of acquired resistance necessitates the discovery of novel inhibitors. This compound is a potent and selective EGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical models of NSCLC.[1] It effectively inhibits both wild-type and L858R mutant forms of EGFR.[1] In vitro studies have shown that this compound inhibits cell proliferation and migration, and induces G0/G1 cell cycle arrest and apoptosis in NSCLC cells.[1]
Mechanism of Action
This compound functions as a reversible inhibitor of EGFR, targeting the kinase domain to block downstream signaling pathways responsible for cell growth and proliferation. By inhibiting EGFR, this compound effectively suppresses the aberrant signaling that drives the growth of EGFR-dependent tumors.[1]
Caption: Mechanism of action of this compound in NSCLC cells.
Quantitative Data Summary
The inhibitory activity of this compound against EGFR and its effect on NSCLC cell proliferation are summarized below.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Wild-type EGFR | Kinase Assay | IC50 | 0.96 nM | [1] |
| L858R mutant EGFR | Kinase Assay | IC50 | 0.67 nM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the efficacy of this compound in NSCLC cells are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT-based cell proliferation assay.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat NSCLC cells with this compound for the desired time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and cell lines. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with cell lines should be conducted in a certified biological safety cabinet. Dispose of all chemical and biological waste according to institutional guidelines.
References
YS-363 Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. It is particularly notable for its efficacy against non-small cell lung cancer (NSCLC), including models with acquired resistance to other EGFR tyrosine kinase inhibitors (TKIs). This document provides detailed application notes and experimental protocols for establishing and utilizing a this compound xenograft model, a critical tool for in vivo evaluation of its therapeutic potential. The protocols outlined below cover cell line selection, animal models, tumor implantation, drug administration, and endpoint analysis, providing a comprehensive guide for researchers in the field of oncology and drug development.
Introduction
The development of targeted therapies has revolutionized the treatment landscape for many cancers, with EGFR inhibitors playing a pivotal role in the management of NSCLC. However, the emergence of resistance mutations often limits the long-term efficacy of these agents. This compound is a next-generation EGFR inhibitor designed to overcome these resistance mechanisms. In vivo validation of its efficacy is essential, and the xenograft model remains a cornerstone of preclinical cancer research. This document details the experimental design for a xenograft study to evaluate the anti-tumor effects of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an A549 NSCLC Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1250 ± 150 | - |
| This compound | 50 mg/kg | Oral Gavage | 450 ± 80 | 64% |
| This compound | 100 mg/kg | Oral Gavage | 200 ± 50 | 84% |
Note: Data are representative and compiled from typical outcomes in NSCLC xenograft studies. Actual results may vary based on experimental conditions.
Mandatory Visualizations
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
This compound Xenograft Model Experimental Workflow
Caption: Workflow for the this compound NSCLC xenograft experiment.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: A549 (human non-small cell lung carcinoma) is a suitable cell line for this model.
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain A549 cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a brief incubation with 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.
Animal Model
Animal Strain:
-
Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.
Acclimatization:
-
House the mice in a specific pathogen-free (SPF) facility.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
Provide sterile food and water ad libitum.
Tumor Implantation
-
Harvest A549 cells during their exponential growth phase.
-
Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
Drug Preparation and Administration
This compound Formulation:
-
Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally via gavage at the desired doses (e.g., 50 mg/kg and 100 mg/kg) once daily.
-
Administer the vehicle solution to the control group following the same schedule.
-
Continue treatment for a predetermined period, typically 21 days.
Monitoring and Endpoint Analysis
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki-67 and cleaved caspase-3, or Western blotting for target engagement).
Statistical Analysis
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to compare tumor volumes between the treatment and control groups.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
The this compound xenograft model is an indispensable tool for the in vivo characterization of this promising EGFR inhibitor. The detailed protocols and application notes provided herein offer a robust framework for conducting these studies in a reproducible and scientifically rigorous manner. The successful implementation of this model will be crucial in advancing our understanding of this compound's therapeutic potential and guiding its clinical development for the treatment of non-small cell lung cancer.
Application Note & Protocol: Preparation of YS-363 Stock Solution for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for the small molecule inhibitor YS-363. Adherence to this protocol is crucial for ensuring the reproducibility and accuracy of experimental results.
Introduction
This compound is a small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of a stock solution is the first critical step in any in vitro or in vivo study. The concentration and purity of the stock solution directly impact the reliability of downstream experimental data. This protocol outlines the standardized procedure for dissolving and storing this compound to maintain its stability and activity. The most common solvent for such small molecule inhibitors is dimethyl sulfoxide (DMSO), which is used in this protocol.
Quantitative Data Summary
It is imperative to obtain compound-specific information from the manufacturer's Certificate of Analysis (CoA) or product data sheet. The table below should be populated with the specific details for the batch of this compound being used.
| Parameter | Value | Notes |
| Chemical Name | [Insert Chemical Name of this compound] | As provided by the manufacturer. |
| Molecular Weight (MW) | [Insert MW in g/mol ] | Crucial for calculating the mass of the compound needed. |
| Purity | >98% (example) | Purity should be confirmed from the CoA. |
| Appearance | Crystalline solid (example) | Visual confirmation of the compound's physical state. |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Check manufacturer's data sheet for optimal solvent. |
| Solubility in DMSO | ≥ [Insert solubility] mg/mL | Determines the maximum feasible stock concentration. |
| Powder Storage | -20°C or -80°C, desiccated, dark | Long-term storage conditions for the solid compound to prevent degradation.[1] |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound.[1][2] Store for up to 6 months at -80°C for stability.[1] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for a different desired concentration.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (purity ≥99.5%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL, amber or covered in foil)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for compounds that are difficult to dissolve)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (nitrile or butyl rubber).[3][4]
Safety Precautions
-
Always handle this compound powder and DMSO inside a chemical fume hood to avoid inhalation of vapors or fine particles.[3]
-
Wear appropriate PPE at all times. DMSO can facilitate the absorption of other chemicals through the skin.[4]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
-
Dispose of all waste materials according to your institution's guidelines for chemical waste.
Stock Solution Preparation Workflow
Step-by-Step Procedure
Step 1: Calculation
To prepare a 10 mM stock solution, use the following formula to calculate the required mass of this compound:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution, assuming a MW of 450.5 g/mol :
Mass (mg) = 0.01 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
Step 2: Weighing the Compound
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[5]
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
Step 3: Dissolving the Compound
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, you would add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[1][2]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
Usage in Experiments
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[2][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Signaling Pathway Context
References
Application Notes and Protocols for YS-363 Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YS-363 is a novel, orally active, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated potent inhibitory activity against both wild-type and L858R mutant forms of EGFR. In preclinical studies, this compound has been shown to suppress tumor growth in xenograft models that are dependent on EGFR signaling by inducing G0/G1 cell cycle arrest and apoptosis. These application notes provide a summary of the available data on the in vivo administration of this compound and detailed protocols for its use in animal cancer models.
Quantitative Data Summary
While specific quantitative data from in vivo studies with this compound are not publicly available in detail, the primary research indicates substantial tumor growth suppression with oral administration. The tables below are structured to be populated with data from the primary publication, "Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor," once accessible.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) ± SD | p-value |
| Nude Mice | A549 (NSCLC) | Vehicle Control | - | Oral | Daily | 0 | Data not available | - |
| Nude Mice | A549 (NSCLC) | This compound | Data not available | Oral | Daily | Data not available | Data not available | Data not available |
| Nude Mice | H1975 (NSCLC) | Vehicle Control | - | Oral | Daily | 0 | Data not available | - |
| Nude Mice | H1975 (NSCLC) | This compound | Data not available | Oral | Daily | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Cmax | Data not available |
| Tmax | Data not available |
| AUC | Data not available |
| Half-life (t½) | Data not available |
| Bioavailability (%) | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in animal cancer models, based on standard methodologies for similar compounds.
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To assess the in vivo antitumor activity of this compound in a human non-small cell lung cancer (NSCLC) xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Human NSCLC cell line (e.g., A549 or H1975)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture the chosen NSCLC cell line under standard conditions.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²)/2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer this compound orally to the treatment group according to the predetermined dosage and schedule (e.g., daily). Administer an equal volume of the vehicle to the control group.
-
Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway Proteins in Tumor Tissue
Objective: To determine the effect of this compound on the EGFR signaling pathway in vivo.
Materials:
-
Excised tumor tissues from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Visualizations
Signaling Pathway
Caption: this compound inhibits EGFR signaling, blocking downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK.
Experimental Workflow
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Application Notes: Detection of p-EGFR Inhibition by YS-363 Using Western Blot
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a common factor in the development and progression of various cancers, making it a key target for therapeutic intervention.[1] YS-363 is a novel, potent, and selective quinazoline-based inhibitor of EGFR.[2][3] It has demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cell lines.
Principle
Western blotting is a powerful and widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[4] This method is particularly useful for evaluating the efficacy of kinase inhibitors by measuring the phosphorylation status of their target proteins. This protocol outlines the steps for treating cells with this compound, preparing cell lysates, separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the proteins to a membrane, and finally, detecting the levels of phosphorylated EGFR (p-EGFR) and total EGFR using specific antibodies. A decrease in the p-EGFR/total EGFR ratio following this compound treatment indicates successful inhibition of EGFR signaling.
Data Presentation
Table 1: Densitometric Analysis of p-EGFR and Total EGFR Levels After this compound Treatment
| Treatment Group | This compound Conc. (nM) | p-EGFR (Tyr1068) (Relative Density Units) | Total EGFR (Relative Density Units) | p-EGFR / Total EGFR Ratio | % Inhibition of p-EGFR |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.05 | 0.95 | 0% |
| This compound | 1 | 0.65 | 1.02 | 0.64 | 32.6% |
| This compound | 10 | 0.25 | 1.08 | 0.23 | 75.8% |
| This compound | 100 | 0.05 | 1.03 | 0.05 | 94.7% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
This protocol is designed for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
Materials and Reagents
-
Cell Line: A cancer cell line with known EGFR expression (e.g., A431, HeLa, or a relevant non-small cell lung cancer line).[5]
-
This compound: Stock solution prepared in DMSO.[2]
-
Epidermal Growth Factor (EGF): For stimulating EGFR phosphorylation.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitors.[6]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-20% gradient gels).[1]
-
PVDF or Nitrocellulose Membranes [1]
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[7][8]
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068 or Tyr1173)
-
Mouse or Rabbit anti-total EGFR
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate [1]
-
Digital Imager or X-ray Film
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
(Optional) To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours prior to treatment.[6]
-
Prepare working solutions of this compound in serum-free or low-serum medium at the desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO) group.[6]
-
Pre-treat the cells with the various concentrations of this compound or vehicle for a predetermined time (e.g., 1-4 hours).
-
Stimulate EGFR phosphorylation by adding EGF to a final concentration of 10-100 ng/mL for 5-15 minutes at 37°C.[6]
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein (20-30 µg) per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.[1]
-
Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody for p-EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA in TBST (typically 1:1000) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Cell Viability Following YS-363 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of YS-363, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, on cell viability. The protocols outlined below are essential for researchers in oncology, cell biology, and drug discovery to evaluate the therapeutic potential of this compound.
This compound is a novel quinazoline-based compound that demonstrates significant inhibitory activity against both wild-type and L858R mutant forms of EGFR.[1] By targeting the EGFR signaling pathway, this compound has been shown to suppress cell proliferation and migration, induce G0/G1 cell cycle arrest, and trigger apoptosis.[1] The following protocols detail established methods for quantifying these effects on cell viability.
Mechanism of Action: this compound and the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound acts as a tyrosine kinase inhibitor (TKI), blocking the downstream signaling cascade initiated by EGFR activation. This inhibition ultimately leads to a reduction in cancer cell viability.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Wild-Type EGFR | L858R Mutant EGFR | Reference |
| IC₅₀ | 0.96 nM | 0.67 nM | [1] |
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5] The intensity of the purple color is directly proportional to the number of living cells.[2]
Caption: MTT Assay Workflow for this compound Treatment.
-
Cell Seeding:
-
Culture cells in a T25 flask to about 80-90% confluency.[6]
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Caption: Annexin V/PI Apoptosis Assay Workflow.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Include positive (e.g., staurosporine-treated) and negative controls.[11]
-
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6][11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[10]
-
Analyze the samples by flow cytometry as soon as possible.
-
The cell populations will be distinguished as follows:
-
References
- 1. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchhub.com [researchhub.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
Application Note: Analysis of Apoptosis by Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and autoimmune disorders.[3] A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][4] This externalized PS can be specifically detected by Annexin V, a calcium-dependent phospholipid-binding protein.[1][5][6]
This application note describes a method for the quantitative analysis of apoptosis in cell suspensions using flow cytometry. The protocol utilizes a dual-staining method with FITC-conjugated Annexin V and the fluorescent intercalating dye Propidium Iodide (PI). PI is impermeant to live cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation of various cell populations.[1] This assay provides a sensitive and reliable method to assess the apoptotic effects of experimental compounds. While the specific compound YS-363 is not detailed in publicly available literature, this protocol can be adapted for the analysis of any compound suspected of inducing apoptosis.
Principle of the Assay
The Annexin V/PI apoptosis assay distinguishes between three cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-). These cells have exposed PS on the outer membrane but maintain membrane integrity.[1]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+). These cells have lost membrane integrity, allowing PI to enter and stain the cellular DNA.[1]
Flow cytometry is used to analyze the fluorescence signals from a large population of single cells, enabling the quantification of the percentage of cells in each of these states.[4][7]
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Annexin V-FITC Apoptosis Detection Kit | (Example) Thermo Fisher Scientific | V13242 |
| Cell Line (e.g., Jurkat, HeLa) | ATCC | - |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | - |
| Fetal Bovine Serum (FBS) | Gibco | - |
| Penicillin-Streptomycin | Gibco | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | - |
| Apoptosis-inducing agent (e.g., Staurosporine) | Sigma-Aldrich | - |
| Test Compound (e.g., this compound) | - | - |
| 1X Binding Buffer | Provided in Kit | - |
Experimental Workflow
Figure 1. Experimental workflow for apoptosis analysis.
Procedure
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a 15 mL conical tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[9]
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9][11]
-
Analyze the samples by flow cytometry within one hour.[9]
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.
-
Data Analysis
The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The cell populations are quantified by gating on a dot plot of PI versus Annexin V-FITC fluorescence.
Figure 2. Quadrant analysis of Annexin V/PI staining.
Expected Results
The percentage of cells in each quadrant is determined for each treatment condition. An increase in the percentage of cells in the Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic/necrotic) quadrants following treatment with this compound would indicate that the compound induces apoptosis.
Quantitative Data Summary
| Treatment | Concentration (µM) | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| This compound | 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.9 |
| This compound | 10 | 35.8 ± 5.1 | 40.2 ± 3.9 | 24.0 ± 2.5 |
| Staurosporine | 1 | 20.1 ± 3.3 | 55.7 ± 4.5 | 24.2 ± 2.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Apoptosis Signaling Pathways
Apoptosis is regulated by two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of apoptosis.[12]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[3] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), which activates caspase-8.[3]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation.[3] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[3]
Activated initiator caspases (caspase-8 and -9) then cleave and activate executioner caspases (e.g., caspase-3, -6, -7), which orchestrate the dismantling of the cell.[3][12]
Figure 3. Simplified overview of apoptosis signaling pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | Cell membrane damage during harvesting | Handle cells gently. Use a cell scraper instead of trypsin for adherent cells if possible. |
| Inappropriate instrument settings | Optimize photomultiplier tube (PMT) voltages and compensation settings. | |
| Low signal in positive control | Ineffective apoptosis-inducing agent | Use a fresh stock of the inducing agent and optimize concentration and incubation time. |
| Insufficient incubation time with Annexin V/PI | Ensure incubation is carried out for the recommended time (15 minutes) and at room temperature.[5][9] | |
| High percentage of necrotic cells in all samples | Cells were not healthy at the start of the experiment | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Excessive centrifugation speed | Centrifuge cells at a lower speed (e.g., 200-300 x g). |
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. bosterbio.com [bosterbio.com]
- 6. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Drug-Resistant EGFR Mutations with YS-363
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). YS-363 is a novel, potent, and selective quinazoline-based EGFR inhibitor. This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy against wild-type, mutant, and potentially drug-resistant EGFR isoforms. This compound has demonstrated potent inhibitory activity against wild-type EGFR and the L858R mutant, with IC50 values of 0.96 nM and 0.67 nM, respectively[1][2]. Furthermore, it has been shown to induce G0/G1 cell cycle arrest and apoptosis, and to substantially suppress tumor growth in xenograft models, highlighting its potential as a therapeutic agent[1].
While specific data on the efficacy of this compound against a broad spectrum of drug-resistant EGFR mutations, such as the T790M and the C797S mutations, is not yet publicly available, the protocols outlined below provide a comprehensive framework for evaluating its potential as a next-generation EGFR inhibitor. The C797S mutation, in particular, confers resistance to third-generation TKIs like osimertinib, and the development of fourth-generation inhibitors is crucial to address this clinical need[3][4][5][6].
Data Presentation
Table 1: Biochemical Activity of this compound Against EGFR Variants
| EGFR Variant | IC50 (nM) | Assay Conditions |
| Wild-Type | 0.96[1][2] | Recombinant human EGFR, ATP concentration at Km, 37°C |
| L858R | 0.67[1][2] | Recombinant human EGFR L858R, ATP concentration at Km, 37°C |
| T790M | Data not available | Researchers are encouraged to determine the IC50 value using the provided kinase assay protocol. |
| L858R/T790M | Data not available | Researchers are encouraged to determine the IC50 value using the provided kinase assay protocol. |
| Exon 19 Del | Data not available | Researchers are encouraged to determine the IC50 value using the provided kinase assay protocol. |
| L858R/T790M/C797S | Data not available | Researchers are encouraged to determine the IC50 value using the provided kinase assay protocol. |
Table 2: Cellular Activity of this compound in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Assay |
| A549 | Wild-Type | Data not available | MTT Assay, 72h incubation |
| PC-9 | Exon 19 Del | Data not available | MTT Assay, 72h incubation |
| H1975 | L858R/T790M | Data not available | MTT Assay, 72h incubation |
| Ba/F3-L858R/T790M/C797S | L858R/T790M/C797S | Data not available | MTT Assay, 72h incubation |
Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | This compound Dose & Schedule | Tumor Growth Inhibition (%) | Notes |
| PC-9 | Exon 19 Del | Data not available | Data not available | This compound has been reported to substantially suppress tumor growth.[1] |
| H1975 | L858R/T790M | Data not available | Data not available | Researchers can utilize the provided in vivo protocol to determine efficacy. |
Experimental Protocols
EGFR Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against various EGFR kinase variants.
Materials:
-
Recombinant human EGFR enzymes (Wild-Type, L858R, T790M, L858R/T790M, Exon 19 Del, L858R/T790M/C797S)
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for each enzyme).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, PC-9, H1975, and engineered cell lines expressing C797S mutations)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Apoptosis (Annexin V) Assay
This protocol quantifies the induction of apoptosis by this compound in NSCLC cells using flow cytometry.
Materials:
-
NSCLC cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
In Vivo Tumor Xenograft Study
This protocol describes a subcutaneous xenograft model in nude mice to evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 NSCLC cells mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally at predetermined doses (e.g., 25, 50, 100 mg/kg) daily. The control group should receive the vehicle.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR (T790M L858R) Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting YS-363 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS-363, a potent and selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its mechanism of action involves binding to the kinase domain of EGFR, which blocks the downstream signaling pathways that promote cell proliferation and survival.[1] this compound has been shown to inhibit both wild-type EGFR and the L858R mutant form with high potency.[1][2] In cellular studies, it has been demonstrated to induce G0/G1 cell cycle arrest and apoptosis.[1][2]
Q2: What are the physical and chemical properties of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀N₄O₃ | [3][4][5] |
| Molecular Weight | 494.58 g/mol | [3][4][5] |
| CAS Number | 2470908-90-6 | [3][4][5] |
| Appearance | Solid | [4] |
| Purity | ≥99% | [4] |
Q3: How should this compound be stored?
For long-term storage of the solid compound, a temperature of -20°C is recommended.[3][4] Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound Solubility in DMSO
Problem: I am having difficulty dissolving this compound in DMSO.
This compound is a solid compound that may require specific conditions to fully dissolve in DMSO, especially at high concentrations. Here are several troubleshooting steps you can take:
1. Initial Dissolution Steps:
-
Use high-quality, anhydrous DMSO: DMSO is hygroscopic and absorbed water can affect the solubility of compounds.[7] Always use fresh, high-purity, anhydrous DMSO for preparing your stock solution.
-
Gentle Warming: As recommended by suppliers for similar compounds, gently warming the solution to 37°C can aid in dissolution.[3] Be cautious not to overheat the solution, as this could degrade the compound.
-
Sonication: Using an ultrasonic bath can provide the necessary energy to break up solid particles and facilitate dissolution.[3] A short period of sonication (5-10 minutes) is often sufficient.
2. Preparing a High-Concentration Stock Solution:
While the exact maximum solubility of this compound in 100% DMSO is not publicly available, a stock concentration of 25 mg/mL in DMSO has been used as an intermediate for further dilutions.[2] For other quinazoline-based EGFR inhibitors, stock solutions of 10 mM are commonly prepared.[8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight of this compound = 494.58 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 494.58 g/mol = 0.0049458 g = 4.95 mg
-
-
Weigh the compound: Accurately weigh out 4.95 mg of this compound powder.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Alternatively, or in addition, place the vial in an ultrasonic bath for 5-10 minutes.
-
-
Confirm Dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
3. Logical Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibited by this compound
This compound targets the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival. The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YS-363 Incubation Time for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the incubation time for YS-363 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has been shown to inhibit both wild-type and L858R mutant forms of EGFR. The mechanism of action involves the reversible inhibition of EGFR signaling, which leads to the induction of G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
The optimal incubation time for this compound is highly dependent on the specific cell line and the biological question being addressed. For initial experiments, a time-course study is strongly recommended. A common starting point for cell viability or proliferation assays (e.g., MTT, WST-1) is to test a range of incubation times, such as 24, 48, and 72 hours. For assays measuring more immediate effects on EGFR signaling, such as phosphorylation, a much shorter incubation time of 30 minutes to 4 hours may be sufficient.
Q3: How does incubation time affect the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) value of this compound can be influenced by the incubation time. Generally, longer incubation periods in cell proliferation assays may result in lower IC50 values as the compound has more time to exert its cytotoxic or anti-proliferative effects. It is critical to maintain a consistent incubation time across all experiments to ensure the comparability and reproducibility of your results.
Q4: What are some common issues encountered when determining the optimal incubation time for this compound?
Common issues include:
-
No observable effect: This could be due to an incubation time that is too short, the use of a resistant cell line, or suboptimal drug concentration.
-
High variability between replicates: This can be caused by inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Unexpected results: This may include an increase in cell proliferation at low concentrations (a phenomenon known as hormesis) or a plateau in the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant inhibition of cell viability | Incubation time is too short. | Perform a time-course experiment, extending the incubation period (e.g., 48, 72, or even 96 hours). |
| Cell line is resistant to this compound. | Verify the expression and mutation status of EGFR in your cell line. Consider using a positive control (a cell line known to be sensitive to EGFR inhibitors). | |
| This compound concentration is too low. | Increase the concentration range of this compound in your dose-response experiment. | |
| High background signal in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Regularly test for mycoplasma contamination. |
| Autofluorescence of the compound or cells. | If using a fluorescence-based assay, check for autofluorescence of this compound and the cells at the excitation and emission wavelengths used. | |
| Inconsistent results between experiments | Variation in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, media composition, and incubation conditions (temperature, CO2, humidity). |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against EGFR
| Target | IC50 (nM) |
| EGFR (wild-type) | 0.96 |
| EGFR (L858R mutant) | 0.67 |
Data sourced from a study on the discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
This protocol is designed to determine the optimal incubation time for this compound in a cell viability assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Treatment: Remove the overnight culture medium and add the prepared media containing different concentrations of this compound.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves for each incubation time to determine the IC50 value at each time point. The optimal incubation time will be the one that provides a robust and reproducible inhibitory effect.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is for assessing the short-term effect of this compound on EGFR signaling.
Materials:
-
Target cancer cell line
-
Serum-free cell culture medium
-
This compound stock solution
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. Then, starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound for a short period (e.g., 1, 2, or 4 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE, transfer the proteins to a membrane, block the membrane, and incubate with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR and a loading control (GAPDH or β-actin). This will determine the inhibitory effect of this compound on EGFR phosphorylation at different pre-incubation times.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound cell-based assays.
References
How to prevent YS-363 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of YS-363 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a novel, potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. This can lead to precipitation when diluting stock solutions (typically in DMSO) into aqueous buffers or cell culture media, which can result in inaccurate experimental results and potential cytotoxicity from compound aggregates.
Q2: What are the primary factors that can cause this compound to precipitate?
Several factors can contribute to the precipitation of this compound in aqueous solutions:
-
Poor intrinsic aqueous solubility: The chemical structure of this compound, being quinazoline-based, inherently limits its ability to dissolve in water.
-
Solvent shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to "crash out" of solution as the solvent environment abruptly changes from organic to aqueous.
-
pH of the solution: The solubility of quinazoline derivatives is often pH-dependent. If the pH of the aqueous solution is not optimal, the solubility of this compound can be significantly reduced.
-
High final concentration: Attempting to achieve a high final concentration of this compound in an aqueous solution may exceed its solubility limit.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Interactions with media components: Components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound and other similar small molecule inhibitors. This compound is highly soluble in 100% DMSO.
Q4: How should I store my this compound stock solution?
Store the this compound stock solution in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: Precipitate observed immediately upon dilution of DMSO stock into aqueous buffer/media.
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
Solutions:
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock into a small volume of your aqueous buffer or media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Gradual Addition: Add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing.
-
-
Reduce the Final DMSO Concentration:
-
While this compound is highly soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim to keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1%. If a higher concentration of this compound is required, consider preparing a more concentrated initial stock solution in DMSO.
-
-
Pre-warm the Aqueous Solution:
-
Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the thermal stability of this compound and other components in your solution.
-
Issue: Precipitate forms over time in the final aqueous solution.
Cause: The final concentration of this compound may be above its thermodynamic solubility limit in the specific aqueous environment, or the compound may be unstable under the experimental conditions.
Solutions:
-
Adjust the pH of the Aqueous Solution:
-
The solubility of quinazoline-based compounds can be highly pH-dependent. For basic compounds, lowering the pH can increase solubility. Experiment with buffering your aqueous solution to a slightly more acidic pH (e.g., pH 6.0-7.0) to see if this improves solubility. Always ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Use Co-solvents:
-
Adding a small percentage of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.
-
Ethanol or Propylene Glycol: Start with low concentrations (e.g., 1-5% v/v) and increase as needed, while monitoring for any effects on your assay.
-
-
-
Incorporate Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Use concentrations above the critical micelle concentration (CMC).
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not publicly available, the following table provides solubility data for a structurally related macrocyclic quinazoline-based EGFR inhibitor (compound 3f ), which can serve as a useful reference.
| Solvent System | Concentration (µg/mL) | Molar Concentration (µM)* | Notes |
| Neutral Aqueous Buffer | 0.131 - 0.174 | ~0.26 - 0.35 | Poor solubility. |
| Neutral Aqueous Buffer + 5% DMSO | 0.283 | ~0.57 | Modest improvement with low DMSO. |
| Neutral Aqueous Buffer + 10% DMSO | 0.294 | ~0.59 | Similar to 5% DMSO. |
| 100% DMSO | 2592 | ~5240 | High solubility. |
| Simulated Gastric Fluid (SGF) Buffer | 2592 | ~5240 | High solubility at low pH. |
*Molar concentration calculated using the molecular weight of this compound (494.58 g/mol ) for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 494.58 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
In a sterile conical tube, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution with 1% DMSO.
-
Gently vortex the intermediate dilution immediately and thoroughly.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in a new sterile tube.
-
Invert the tube several times to ensure the final solution is well-mixed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
YS-363 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YS-363, a potent and selective EGFR inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a novel quinazoline-based compound that acts as a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It has demonstrated strong inhibitory activity against both wild-type EGFR and the L858R mutant form.[1]
Q2: What are the known on-target effects of this compound in cancer cell lines?
This compound has been shown to have a reversible inhibitory effect on cellular EGFR signaling.[1] Its on-target effects include:
-
Inhibition of cancer cell proliferation and migration.[1]
-
Induction of G0/G1 cell cycle arrest.[1]
-
Induction of apoptosis.[1]
Q3: Is there any information available on the off-target effects of this compound?
Currently, there is no publicly available data from broad kinase selectivity panels or comprehensive off-target screening for this compound. The initial discovery paper emphasizes its high selectivity for EGFR, but does not provide a detailed off-target profile.[1]
Q4: I am observing a phenotype in my experiments that is not consistent with EGFR inhibition. Could this be an off-target effect?
While this compound is reported to be highly selective, unexpected phenotypes could potentially be due to off-target effects, especially at higher concentrations. It is also important to consider the specific genetic background of your cancer cell line and other experimental variables.
Q5: How can I determine if the observed effects in my experiments are on-target or off-target?
To differentiate between on-target and off-target effects, you can perform several experiments:
-
Rescue experiments: Overexpress a drug-resistant mutant of EGFR in your cells. If the phenotype is rescued, it suggests an on-target effect.
-
Use of alternative EGFR inhibitors: Compare the phenotype induced by this compound with that of other structurally different EGFR inhibitors. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Downstream signaling analysis: Use western blotting to confirm that this compound is inhibiting the EGFR signaling pathway as expected (e.g., decreased phosphorylation of EGFR, AKT, and ERK).
-
Kinase profiling: To definitively identify potential off-targets, you can subject this compound to a commercial kinase profiling service.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Higher than expected cytotoxicity in a cell line with low EGFR expression. | 1. Off-target kinase inhibition. 2. Compound precipitation or aggregation at high concentrations. 3. Non-specific cellular toxicity. | 1. Perform a dose-response curve and determine the IC50. 2. Visually inspect the media for any signs of precipitation. 3. Use a structurally unrelated EGFR inhibitor to see if the effect is reproducible. 4. Consider a kinase panel screening to identify potential off-targets. |
| Unexpected changes in cell morphology or signaling pathways unrelated to EGFR. | 1. Off-target inhibition of other kinases involved in cytoskeletal regulation or other signaling cascades. | 1. Analyze the phosphorylation status of key proteins in alternative signaling pathways using western blot or phospho-kinase arrays. 2. Perform a kinome-wide selectivity screen of this compound. |
| Variable results between experiments. | 1. Inconsistent compound concentration. 2. Cell line heterogeneity or passage number. 3. Differences in experimental conditions (e.g., serum concentration, cell density). | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Use a consistent passage number for your cell line and ensure a homogenous cell population. 3. Standardize all experimental parameters. |
| Lack of expected anti-proliferative effect in an EGFR-dependent cell line. | 1. Acquired resistance to this compound. 2. Incorrect compound concentration or inactive compound. 3. Presence of alternative survival pathways. | 1. Sequence the EGFR gene in your treated cells to check for resistance mutations. 2. Verify the concentration and activity of your this compound stock. 3. Investigate the activation of bypass signaling pathways (e.g., MET, AXL). |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | IC50 (nM) | Assay Type |
| EGFR (wild-type) | 0.96 | Biochemical Assay |
| EGFR (L858R mutant) | 0.67 | Biochemical Assay |
Data from "Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor".[1]
Experimental Protocols
Western Blot for EGFR Pathway Activation
Objective: To assess the on-target activity of this compound by measuring the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, H1975) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
General Kinase Profiling Assay
Objective: To identify potential off-target kinases of this compound. This is typically performed as a service by specialized companies.
Methodology (General Principle):
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The service provider will typically use a competition binding assay (e.g., KINOMEscan™) or an enzymatic assay against a large panel of purified kinases.
-
Data Analysis: The results are usually provided as the percentage of inhibition at a specific concentration or as IC50/Kd values for any kinases that are significantly inhibited. This data will reveal the selectivity profile of this compound and identify any potential off-targets.
Visualizations
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Caption: A logical workflow to investigate potential off-target effects.
References
Technical Support Center: Minimizing In Vivo Toxicity of YS-363
Disclaimer: As "YS-363" is not a publicly documented compound, this guide leverages established principles for minimizing in vivo toxicity of small molecule kinase inhibitors, a class to which this compound is presumed to belong for the purposes of this guide. Researchers should adapt these recommendations based on the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common in vivo toxicities observed with small molecule kinase inhibitors like this compound?
A1: The toxicities of kinase inhibitors are often linked to their target and any off-target activities. Different classes of kinase inhibitors are associated with distinct toxicity profiles. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) commonly cause skin rash, diarrhea, and mucositis[1]. Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors are often associated with hypertension, proteinuria, and complications in wound healing[1]. Other common toxicities can include cardiotoxicity, hepatotoxicity, and myelosuppression[2][3][4]. Early-stage in vivo toxicology studies are crucial for identifying the specific toxicity profile of a new compound like this compound[5][6][7].
Q2: How can I determine if the observed toxicity is an on-target or off-target effect of this compound?
A2: Differentiating between on-target and off-target toxicity is a critical step in troubleshooting. Several experimental approaches can be employed:
-
Kinome Profiling: This technique assesses the selectivity of your inhibitor by screening it against a large panel of kinases[8]. High activity against unintended kinases suggests potential off-target effects.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target kinase can help distinguish between on- and off-target effects. A rescue of the on-target effects, but not the toxicity, would point towards an off-target mechanism[8].
-
Western Blotting: Analyzing the phosphorylation status of downstream targets of this compound, as well as key proteins in related pathways, can reveal unexpected changes indicative of off-target activity[8].
Q3: What are the initial steps to mitigate in vivo toxicity once it is observed?
A3: Initial steps to address in vivo toxicity include:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimum effective dose that elicits the desired therapeutic effect with the least toxicity[8].
-
Refine the Dosing Regimen: Consider alternative dosing schedules, such as intermittent dosing or dose reduction, which may maintain efficacy while reducing toxicity.
-
Formulation Optimization: The formulation of a drug can significantly impact its pharmacokinetic profile and, consequently, its toxicity[9][10][11]. Exploring different formulation strategies can help reduce peak plasma concentrations (Cmax), which are often associated with toxicity[9].
Q4: Can changing the administration route of this compound reduce its toxicity?
A4: Yes, the route of administration can significantly influence a compound's pharmacokinetic and toxicity profile. For instance, moving from systemic administration (like intravenous or oral) to a more localized delivery can concentrate the therapeutic agent at the target site and reduce systemic exposure and associated toxicities. Alternative routes like subcutaneous or intraperitoneal administration can also alter the absorption and distribution profile, potentially mitigating toxicity[11][12].
Troubleshooting Guides
Issue 1: High levels of hepatotoxicity observed in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[8] 2. Test this compound analogues with different chemical scaffolds but the same intended target. | 1. Identification of off-target kinases responsible for hepatotoxicity. 2. If hepatotoxicity persists across different scaffolds, it may be an on-target effect. |
| Reactive metabolite formation | 1. Conduct in vitro metabolism studies using liver microsomes to identify potential reactive metabolites. 2. Modify the chemical structure of this compound to block metabolic hotspots. | 1. Understanding of the metabolic pathways leading to toxic metabolites. 2. A new analogue with a safer metabolic profile. |
| Inappropriate dosage | 1. Perform a dose-ranging study to determine the lowest effective concentration.[8] 2. Implement dose interruption or reduction strategies in your experimental design. | 1. Reduced hepatotoxicity while maintaining the desired on-target effect.[8] 2. Minimized liver enzyme elevation. |
Issue 2: Severe skin rash and dermatological toxicities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target EGFR inhibition (if applicable) | 1. EGFR inhibition is a common cause of skin rash.[1] Prophylactic treatment with moisturizers, sunscreens, and topical steroids can be considered. 2. Concomitant administration of medications known to mitigate EGFR inhibitor-induced rash. | 1. Management and reduction in the severity of the skin rash. 2. Improved tolerability of this compound. |
| Off-target effects | 1. Use Western blotting to assess the effect of this compound on signaling pathways in skin cells. 2. Compare the in vivo phenotype with known phenotypes of other kinase inhibitors. | 1. Identification of unintended pathway modulation in the skin. 2. A clearer understanding of the mechanism of dermatological toxicity. |
| Formulation-related irritation | 1. Evaluate the excipients in the vehicle for potential skin irritation. 2. Test alternative formulations with different vehicle compositions. | 1. Identification of the irritant component in the formulation. 2. A non-irritating formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) in the appropriate buffer as specified by the screening service.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay where this compound competes with a labeled ligand for binding to each kinase or inhibits the kinase's catalytic activity.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase. Analyze the data to identify any kinases that are significantly inhibited by this compound at the tested concentration.
Protocol 2: Western Blotting for Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of its intended target and key off-target signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells and treat them with this compound at various concentrations and time points. Include a vehicle control.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any significant changes in protein phosphorylation[8].
Visualizations
References
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. benchchem.com [benchchem.com]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in YS-363 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing YS-363, a potent and selective EGFR inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally active quinazoline-based compound that acts as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[2][3] This leads to the suppression of key cellular processes involved in tumor growth and progression, including cell proliferation, migration, and survival.[2]
Q2: Against which forms of EGFR is this compound effective?
This compound has demonstrated potent inhibitory activity against both wild-type EGFR and the L858R mutant form of EGFR.[1][2] This makes it a promising candidate for non-small cell lung cancer (NSCLC) harboring these mutations.
Q3: What are the known cellular effects of this compound?
Published studies have shown that this compound can inhibit cell proliferation and migration, induce G0/G1 cell cycle arrest, and trigger apoptosis in EGFR-dependent cancer cell lines.[1][2]
Q4: What is the potential for off-target effects with this compound?
While this compound is designed as a selective EGFR inhibitor, like many kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations.[4] Off-target activity arises from the conserved nature of the ATP-binding pocket across the human kinome. If you observe unexpected cellular phenotypes not typically associated with EGFR inhibition, it is crucial to consider off-target effects.[4]
Q5: Could resistance to this compound develop in cancer cells?
Acquired resistance is a common phenomenon with EGFR inhibitors.[5] Resistance mechanisms can include secondary mutations in the EGFR kinase domain (such as the T790M "gatekeeper" mutation), activation of bypass signaling pathways (e.g., MET amplification), or histologic transformation.[5][6] If you observe a loss of efficacy of this compound over time in your cell culture models, it may be indicative of acquired resistance.
Quantitative Data Summary
| Target | IC50 (nM) |
| Wild-type EGFR | 0.96[1][2] |
| L858R mutant EGFR | 0.67[1][2] |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Q: My cell viability results show little to no effect of this compound, even at high concentrations.
-
Possible Cause 1: Cell Line Insensitivity. The cell line you are using may not be dependent on EGFR signaling for survival.
-
Solution: Confirm the EGFR expression and phosphorylation status of your cell line via Western blot. Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., NCI-H1975 for L858R/T790M or a cell line overexpressing wild-type EGFR).[7]
-
-
Possible Cause 2: Drug Inactivity. The this compound compound may have degraded.
-
Solution: Ensure proper storage of this compound stock solutions (-20°C or -80°C for long-term storage).[1] Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Insufficient Incubation Time. The duration of treatment may not be long enough to induce cell death.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 4: Assay Interference. The this compound compound may interfere with the assay chemistry (e.g., reducing MTT reagent).
Q: I'm observing high variability between replicate wells in my viability assay.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent number of cells plated in each well.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate.[10]
-
-
Possible Cause 2: Edge Effects. Evaporation from the outer wells of the microplate can lead to increased drug concentration and altered cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[8]
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting of the compound or assay reagents.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.[10]
-
Western Blot Analysis of EGFR Signaling
Q: I don't see a decrease in phosphorylated EGFR (p-EGFR) after this compound treatment in a sensitive cell line.
-
Possible Cause 1: Suboptimal Lysis Buffer. Inadequate inhibition of phosphatases during cell lysis.
-
Solution: Use a lysis buffer supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.[3]
-
-
Possible Cause 2: Incorrect Antibody. The primary antibody for p-EGFR may not be specific or sensitive enough.
-
Solution: Use a well-validated p-EGFR antibody. Check the antibody datasheet for recommended applications and dilutions.[11] Consider using a positive control lysate from cells stimulated with EGF.
-
-
Possible Cause 3: Insufficient Drug Concentration or Treatment Time. The concentration or duration of this compound treatment may be insufficient to inhibit EGFR phosphorylation.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation. A short treatment time (e.g., 1-4 hours) is often sufficient to see changes in phosphorylation.[3]
-
Q: I'm observing high background on my Western blot, making it difficult to interpret the results.
-
Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies, as milk contains casein which is a phosphoprotein).[12]
-
-
Possible Cause 2: Antibody Concentration Too High. The primary or secondary antibody concentration is too high, leading to non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[12]
-
-
Possible Cause 3: Insufficient Washing. Inadequate washing steps to remove unbound antibodies.
-
Solution: Increase the number and duration of washes. Add a mild detergent like Tween-20 to your wash buffer.[12]
-
Cell Cycle Analysis
Q: I am not observing the expected G0/G1 arrest after this compound treatment.
-
Possible Cause 1: Asynchronous Cell Population. The cells were not actively dividing at the start of the experiment.
-
Solution: Ensure you are using cells in the logarithmic growth phase. Consider synchronizing the cells before treatment.
-
-
Possible Cause 2: Incorrect Staining or Acquisition. Issues with the DNA staining protocol or flow cytometer setup.
-
Possible Cause 3: Cell Line-Specific Effects. The cell line may undergo apoptosis instead of or before arresting in G0/G1.
-
Solution: Perform an apoptosis assay in parallel to determine if the primary response to this compound in your cell line is cell death.
-
Q: My cell cycle histogram has a high coefficient of variation (CV) for the G0/G1 peak.
-
Possible Cause 1: Cell Clumps. Aggregates of cells are being analyzed as single events.
-
Solution: Filter the cell suspension through a nylon mesh before staining. Use pulse-width or pulse-area parameters on the flow cytometer to exclude doublets from the analysis.[15]
-
-
Possible Cause 2: High Flow Rate. Running the sample too quickly on the cytometer.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I'm seeing a high percentage of necrotic (Annexin V+/PI+) cells and a low percentage of early apoptotic (Annexin V+/PI-) cells.
-
Possible Cause 1: Treatment Concentration is Too High or Duration is Too Long. The dose of this compound may be causing rapid cell death.
-
Solution: Perform a dose-response and time-course experiment to identify conditions that induce apoptosis without causing widespread necrosis.
-
-
Possible Cause 2: Harsh Sample Handling. Over-trypsinization or vigorous pipetting can damage cell membranes.
-
Solution: Use a gentle cell detachment method and handle cells carefully during staining.[16]
-
-
Possible Cause 3: Assay Performed Too Late. The cells have already progressed through early apoptosis to secondary necrosis.
-
Solution: Analyze cells at an earlier time point after treatment.[17]
-
Q: My negative control shows a high percentage of apoptotic cells.
-
Possible Cause 1: Unhealthy Cells. The cells were not healthy at the start of the experiment.
-
Solution: Use cells from a low-passage number and ensure they are in the logarithmic growth phase. Avoid letting cultures become over-confluent.[16]
-
-
Possible Cause 2: Spontaneous Apoptosis. Some cell lines are prone to spontaneous apoptosis.
-
Solution: Optimize cell culture conditions. Ensure all reagents are fresh and sterile.
-
Cell Migration Assays (e.g., Transwell or Scratch Assay)
Q: I don't observe an inhibition of cell migration with this compound treatment.
-
Possible Cause 1: Cell Proliferation Confounding Results. In a scratch assay, the "healing" of the scratch may be due to cell proliferation rather than migration.
-
Solution: Perform the assay in serum-free or low-serum media. Consider pre-treating cells with a proliferation inhibitor like Mitomycin C.[18]
-
-
Possible Cause 2: Incorrect Pore Size (Transwell Assay). The pores of the Transwell membrane may be too large or too small for your cells.
-
Possible Cause 3: Suboptimal Chemoattractant (Transwell Assay). The chemoattractant in the lower chamber is not potent enough.
-
Solution: Use a potent chemoattractant, such as a higher concentration of serum or a specific growth factor, to stimulate migration.[20]
-
Q: My scratch assay shows an uneven wound edge.
-
Possible Cause 1: Inconsistent Scratching Technique. Manual scratching with a pipette tip can create variable wound widths.
-
Solution: Use a dedicated scratch assay tool or a consistent method to create a uniform scratch.[18]
-
-
Possible Cause 2: Cell Monolayer is Not Confluent. The cell layer was not fully confluent when the scratch was made.
-
Solution: Ensure the cell monolayer is 100% confluent before creating the scratch.[18]
-
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for p-EGFR
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[3]
-
Inhibitor Treatment: Treat cells with this compound at the desired concentrations for 1-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-EGFR and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the p-EGFR signal to the total EGFR signal.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical flow for troubleshooting unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dojindo.com [dojindo.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 16. yeasenbio.com [yeasenbio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. corning.com [corning.com]
- 20. yeasenbio.com [yeasenbio.com]
YS-363 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation of the EGFR inhibitor YS-363 and its proper storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, highly potent, and selective quinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). It exerts its therapeutic effect by reversibly binding to the ATP-binding site within the kinase domain of both wild-type and certain mutant forms of EGFR. This inhibition blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.
Q2: What are the optimal storage conditions for this compound powder?
To ensure the long-term stability of this compound in its solid form, it is recommended to store the compound under the following conditions, based on general guidelines for similar quinazoline-based EGFR inhibitors:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1] | Minimizes the rate of potential solid-state degradation reactions. |
| Light | Protected from light (e.g., in an amber vial)[2] | Prevents potential photodegradation. |
| Moisture | Tightly sealed container with desiccant | Protects against hydrolysis. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) is ideal but not always necessary for short-term storage. | Reduces the risk of oxidation. |
Q3: How should I prepare and store stock solutions of this compound?
For experimental use, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO[1] |
| Concentration | Prepare a concentrated stock solution (e.g., 10 mM). |
| Storage Temperature | Aliquot and store at -20°C or -80°C.[1] |
| Freeze-Thaw Cycles | Minimize to prevent degradation. |
| Aqueous Solutions | Avoid long-term storage of aqueous solutions. Prepare fresh as needed.[1] |
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my experiments.
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound in anhydrous DMSO.
-
Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
If working with aqueous media, prepare dilutions immediately before use. Do not store this compound in aqueous buffers for extended periods.[1]
-
Possible Cause 2: Improper storage of solid this compound.
-
Troubleshooting:
Problem: I see unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) when analyzing this compound.
Possible Cause: Presence of degradation products.
-
Troubleshooting:
-
This compound, like other quinazoline-based EGFR inhibitors such as gefitinib and erlotinib, may be susceptible to degradation under certain conditions.[3] Potential degradation pathways include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Degradation may occur in strongly acidic or basic aqueous solutions.[3][4]
-
Oxidation: The molecule may be susceptible to oxidative degradation, potentially forming N-oxide derivatives.
-
Photolysis: Exposure to UV light, especially in solution, can lead to degradation.[3]
-
To identify the source of the unexpected peaks, a forced degradation study can be performed.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[5][6]
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
DMSO (anhydrous)
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH.[7]
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours. Cool and neutralize with 0.1 N HCl.[7]
-
Neutral Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of water. Keep at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8][7]
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.[8]
-
-
Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and a buffer (e.g., ammonium acetate) is a common starting point.
-
Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.
-
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical results from a forced degradation study on this compound, demonstrating the kind of data that would be generated.
| Stress Condition | % this compound Degraded | Number of Degradation Products |
| 0.1 N HCl, 60°C, 2h | 15.2% | 2 |
| 0.1 N NaOH, 60°C, 2h | 12.8% | 1 |
| Water, 60°C, 2h | < 1% | 0 |
| 3% H₂O₂, RT, 24h | 20.5% | 3 |
| Solid, 80°C, 48h | 2.1% | 1 |
| Solid, UV light, 24h | < 1% | 0 |
| Solution, UV light, 24h | 8.9% | 2 |
Note: This data is for illustrative purposes only as specific degradation data for this compound is not publicly available.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[9][10]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Forced Degradation Study
The logical flow for conducting a forced degradation study involves subjecting the drug substance to various stress conditions, followed by analysis to separate and identify any resulting degradation products.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming YS-363 Resistance in Long-Term Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to YS-363 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, reversible, and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It targets both wild-type EGFR and its L858R mutant form, which are often implicated in non-small cell lung cancer (NSCLC).[1] By inhibiting EGFR, this compound disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to G0/G1 cell cycle arrest and apoptosis.[1][2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture. What are the potential reasons?
A decrease in the efficacy of this compound over time in continuous culture is likely due to the development of acquired resistance. This is a common phenomenon with targeted therapies like EGFR inhibitors. Potential underlying mechanisms, while not yet specifically documented for this compound, can be inferred from resistance patterns observed with other EGFR inhibitors. These may include:
-
Secondary Mutations in the EGFR Gene: The cancer cells may acquire new mutations in the EGFR gene that prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: The cells might activate alternative signaling pathways to circumvent the EGFR blockade, thus maintaining their growth and survival.
-
Upregulation of Drug Efflux Pumps: Cells can increase the expression of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: The cancer cells may undergo phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT), which can confer resistance to EGFR inhibitors.
Q3: How can we confirm that our cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your long-term cultured cells with the parental, sensitive cell line. A significant increase in the IC50 value for the long-term cultured cells indicates the development of resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of this compound resistance and suggests potential strategies to overcome it.
Problem: Decreased this compound Efficacy in Long-Term Culture
Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting and addressing this compound resistance.
Step 1: Confirm Resistance
-
Experiment: IC50 Determination via Dose-Response Assay.
-
Methodology:
-
Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values for both cell lines.
-
-
Interpretation: A rightward shift in the dose-response curve and a significantly higher IC50 value for the long-term cultured cells confirm resistance.
| Cell Line | This compound IC50 (nM) - Hypothetical Data |
| Parental Sensitive Line | 10 |
| This compound Resistant Line | 500 |
Step 2: Investigate Potential Resistance Mechanisms
A. Secondary EGFR Mutations
-
Experiment: Sanger Sequencing or Next-Generation Sequencing (NGS) of the EGFR gene.
-
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the kinase domain of the EGFR gene using PCR.
-
Sequence the PCR products to identify any mutations that have arisen in the resistant line.
-
-
Interpretation: The presence of new mutations, such as the T790M gatekeeper mutation commonly found in resistance to first-generation EGFR inhibitors, could explain the reduced binding of this compound.
B. Activation of Bypass Pathways
-
Experiment: Western Blotting or Phospho-Receptor Tyrosine Kinase (RTK) Array.
-
Methodology:
-
Lyse parental and resistant cells, both with and without this compound treatment.
-
For Western blotting, probe for the phosphorylated (activated) forms of key signaling proteins in pathways parallel to EGFR, such as MET, HER2, or AXL.
-
For a broader screen, use a phospho-RTK array to simultaneously assess the activation status of multiple receptor tyrosine kinases.
-
-
Interpretation: Increased phosphorylation of proteins in alternative pathways in the resistant cells, especially in the presence of this compound, suggests the activation of a bypass mechanism.
Signaling Pathway Diagram
References
Validation & Comparative
A Comparative Analysis of the EGFR Inhibitor YS-363 with Gefitinib and Erlotinib
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel epidermal growth factor receptor (EGFR) inhibitor, YS-363, against the first-generation inhibitors, gefitinib and erlotinib. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways to offer a comprehensive resource for evaluating these compounds.
Executive Summary
This compound is a novel, potent, and selective reversible EGFR inhibitor with a quinazoline scaffold. Preclinical data demonstrates its strong inhibitory activity against both wild-type and L858R mutant forms of EGFR. While direct head-to-head comparative studies with gefitinib and erlotinib are not yet publicly available, this guide compiles the existing data on this compound and contrasts it with the well-established profiles of gefitinib and erlotinib to provide a preliminary assessment of its potential.
Data Presentation
In Vitro Efficacy: Inhibition of EGFR Kinase Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data for this compound indicates potent inhibition of EGFR. For a comprehensive comparison, IC50 values for gefitinib and erlotinib against various EGFR mutations, sourced from multiple studies, are also presented. It is important to note that variations in experimental conditions can influence IC50 values, and the data presented below is for comparative purposes.
| Compound | EGFR Wild-Type (IC50, nM) | EGFR L858R Mutant (IC50, nM) |
| This compound | 0.96[1] | 0.67[1] |
| Gefitinib | Data not available in the same study | Data not available in the same study |
| Erlotinib | Data not available in the same study | Data not available in the same study |
Note: Direct comparative IC50 values for gefitinib and erlotinib from the same study as this compound are not available. The table will be updated as more data becomes available.
In Vivo Efficacy: Tumor Growth Inhibition
In xenograft models that rely on EGFR signaling, oral administration of this compound has been shown to significantly suppress tumor growth.[1] While the specific details of these in vivo studies, including the cell lines used and the degree of tumor inhibition, are not fully detailed in the available literature, this finding suggests promising anti-tumor activity in a preclinical setting.
Numerous studies have evaluated the in vivo efficacy of gefitinib and erlotinib in non-small cell lung cancer (NSCLC) xenograft models. These studies have consistently demonstrated the ability of both drugs to inhibit tumor growth, particularly in models harboring activating EGFR mutations.
Experimental Protocols
EGFR Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and the test compounds (this compound, gefitinib, erlotinib) dissolved in DMSO.
-
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
The EGFR enzyme is pre-incubated with the test compounds in a 96- or 384-well plate.
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: NSCLC cell lines with known EGFR mutation status (e.g., HCC827 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound, gefitinib, erlotinib) for a specified duration (e.g., 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.
-
Tumor Implantation: Human NSCLC cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compounds are administered orally at specified doses and schedules.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the point of inhibition.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining IC50 values using the MTT assay.
Conclusion
This compound emerges as a promising new EGFR inhibitor with high potency against both wild-type and L858R-mutant EGFR in initial preclinical evaluations.[1] Its efficacy in in vivo models further underscores its potential as an anti-lung cancer agent.[1] However, a definitive comparison with the established first-generation EGFR inhibitors, gefitinib and erlotinib, is hampered by the lack of direct comparative studies. Future research should focus on head-to-head preclinical trials to elucidate the relative potency and therapeutic window of this compound. Such studies will be crucial in determining its potential advantages and positioning within the landscape of EGFR-targeted therapies for non-small cell lung cancer.
References
Validating Anti-Tumor Activity of Novel EGFR Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors is a cornerstone of targeted therapy for non-small cell lung cancer (NSCLC). While in vitro assays provide initial insights, in vivo validation is critical to assess the true therapeutic potential of these compounds. This guide provides a framework for comparing the in vivo anti-tumor activity of emerging EGFR inhibitors against established therapies.
Important Note on YS-363: As of the date of this publication, publicly available, direct comparative in vivo studies validating the anti-tumor activity of this compound against other EGFR inhibitors such as gefitinib or erlotinib were not identified. Therefore, this guide utilizes data from other novel quinazoline-based EGFR inhibitors as representative examples to illustrate the comparative analysis and experimental validation process.
Comparative In Vivo Efficacy of Novel Quinazoline-Based EGFR Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of representative novel quinazoline-based EGFR inhibitors compared to the first-generation inhibitor, gefitinib. These studies typically utilize human NSCLC xenograft models in immunocompromised mice.
Table 1: Comparison of Anti-Proliferative Activity in NSCLC Xenograft Model
| Compound | Dosing | Tumor Growth Inhibition (TGI) (%) | Animal Model | Cell Line | EGFR Mutation Status | Reference |
| Novel Inhibitor (Compound 14) | 50 mg/kg/day, p.o. | 68.2% | BALB/c nude mice | A549 | WT | [1] |
| Gefitinib | 50 mg/kg/day, p.o. | 45.3% | BALB/c nude mice | A549 | WT | [1] |
| Novel Inhibitor (Compound 44) | 50 mg/kg/day, p.o. | 72.5% | BALB/c nude mice | A549 | WT | [1] |
Table 2: Comparative Efficacy in Gefitinib-Resistant NSCLC Xenograft Model
| Compound | Dosing | Tumor Growth Inhibition (TGI) (%) | Animal Model | Cell Line | EGFR Mutation Status | Reference |
| Novel Inhibitor (Compound 14) | 50 mg/kg/day, p.o. | 55.1% | BALB/c nude mice | H1975 | L858R/T790M | [1] |
| Gefitinib | 50 mg/kg/day, p.o. | Not Reported | BALB/c nude mice | H1975 | L858R/T790M | [1] |
| Novel Inhibitor (Compound 44) | 50 mg/kg/day, p.o. | 61.3% | BALB/c nude mice | H1975 | L858R/T790M | [1] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validation of in vivo studies. Below is a representative protocol for assessing the anti-tumor activity of an EGFR inhibitor in a human NSCLC xenograft model.
Protocol: In Vivo Xenograft Study for NSCLC
1. Cell Lines and Culture:
-
Human NSCLC cell lines (e.g., A549 for wild-type EGFR, or H1975 for L858R/T790M mutations) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female BALB/c nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
3. Tumor Implantation:
-
A549 or H1975 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored, and calipers are used to measure the tumor dimensions. Tumor volume is calculated using the formula: (Length × Width^2) / 2.
4. Treatment Protocol:
-
When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=5-8 mice per group).
-
The investigational compound (e.g., a novel quinazoline inhibitor) and the comparator drug (e.g., gefitinib) are administered orally (p.o.) daily at a predetermined dose (e.g., 50 mg/kg).
-
The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).
-
Treatment is continued for a specified period, typically 14-21 days.
5. Endpoint Measurement and Data Analysis:
-
Tumor volume and body weight are measured every 2-3 days.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.
-
Statistical analysis is performed using appropriate methods (e.g., one-way ANOVA) to determine the significance of the observed differences between treatment groups.
Visualizing Key Pathways and Processes
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade and the point of intervention for EGFR inhibitors. These inhibitors typically block the ATP-binding site of the tyrosine kinase domain, preventing autophosphorylation and the activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival[2][3][4].
Caption: Simplified EGFR signaling pathway and the mechanism of action for EGFR inhibitors.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
The following diagram outlines the typical workflow for a preclinical in vivo study designed to evaluate the anti-tumor efficacy of a novel compound.
Caption: A typical experimental workflow for assessing in vivo anti-tumor activity.
References
- 1. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
YS-363 Versus Other Third-Generation EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs have demonstrated remarkable efficacy, particularly in patients with resistance to earlier-generation inhibitors. This guide provides a detailed comparison of YS-363, a novel reversible EGFR inhibitor, with established third-generation inhibitors, focusing on their performance against various EGFR mutations and providing supporting experimental data.
Executive Summary
Third-generation EGFR TKIs are designed to selectively target the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR TKIs, while sparing wild-type (WT) EGFR.[1][2][3] Osimertinib is a prominent example and a current standard of care. However, resistance to third-generation inhibitors can also emerge, most notably through the C797S mutation.[1][2][3][4] This has spurred the development of next-generation inhibitors. This compound is a novel, potent, and orally bioavailable reversible EGFR inhibitor with a quinazoline-based scaffold.[5][6] Preclinical data have demonstrated its potent activity against wild-type EGFR and the L858R activating mutation.[5][6] This guide aims to place this compound in the context of other third-generation EGFR inhibitors, although it is important to note that comprehensive public data on the efficacy of this compound against a wide range of resistance mutations, including T790M and C797S, is limited at the time of this publication.
Comparative Efficacy of EGFR Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and other selected third-generation EGFR inhibitors against various EGFR mutations. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the enzyme by 50%.
| Inhibitor | EGFR wt (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M (IC50, nM) | EGFR C797S Variants (IC50, nM) |
| This compound | 0.96[5][6] | 0.67[5][6] | Data not available | Data not available |
| Osimertinib | ~180 | ~1.2 | ~0.9 | Resistant (IC50 >1000) |
| Rociletinib | ~144 | ~5 | ~0.5 | Resistant |
| Olmutinib | ~92 | ~1.1 | ~0.2 | Resistant |
| Lazertinib | ~200 | ~2 | ~1 | Resistant |
Note: Data for osimertinib, rociletinib, olmutinib, and lazertinib are compiled from various preclinical studies and are approximate values for comparative purposes. The lack of publicly available data for this compound against T790M and C797S mutations is a significant limitation in a direct comparison.
Mechanism of Action and Resistance
Third-generation EGFR inhibitors like osimertinib are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[7] This irreversible binding is key to their high potency against the T790M mutation. However, a mutation at this C797 residue to serine (C797S) prevents this covalent bond formation, leading to drug resistance.[4][7]
This compound, in contrast, is a reversible inhibitor.[5] While this may offer a different approach to overcoming resistance, its efficacy against the C797S mutation has not yet been publicly reported. The development of fourth-generation EGFR inhibitors is actively underway to address the challenge of C797S-mediated resistance.[7]
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention by EGFR inhibitors.
The following diagram illustrates the workflow for preclinical evaluation of EGFR inhibitors.
Detailed Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, kinase buffer, and a suitable substrate (e.g., a poly-Glu-Tyr peptide). The detection can be based on various platforms such as radioactivity (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The EGFR enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT/MTS) Assay
Objective: To assess the effect of the test compound on the proliferation and viability of NSCLC cell lines harboring different EGFR mutations.
Methodology:
-
Cell Lines: A panel of NSCLC cell lines with known EGFR status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and engineered cell lines for C797S mutations).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, cell culture medium, and solubilization solution (for MTT).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
After the treatment period, MTT or MTS reagent is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.
-
For the MTT assay, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vivo Xenograft Model Studies
Objective: To evaluate the in vivo antitumor efficacy of the test compound in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: NSCLC cells with specific EGFR mutations are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Conclusion and Future Directions
This compound shows promise as a potent, reversible EGFR inhibitor based on its activity against wild-type and L858R mutant EGFR.[5][6] However, a comprehensive understanding of its clinical potential requires further investigation, particularly its efficacy against the T790M and C797S resistance mutations that are critical challenges in the treatment of EGFR-mutated NSCLC. Direct, head-to-head preclinical studies comparing this compound with established third-generation inhibitors like osimertinib across a broad panel of EGFR mutations are warranted. Such studies will be crucial in defining the potential role of this compound in the evolving landscape of targeted therapies for NSCLC. The development of novel inhibitors that can overcome C797S-mediated resistance remains a high priority in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Off-Target Kinase Profile of YS-363: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of YS-363, a novel epidermal growth factor receptor (EGFR) inhibitor, against other established EGFR inhibitors. Due to the limited publicly available off-target screening data for this compound, this guide presents a combination of reported data for comparator drugs and an inferred profile for this compound based on its chemical scaffold and preclinical descriptions.
Executive Summary
This compound is a highly potent and selective EGFR inhibitor with a quinazoline-based scaffold.[1] While comprehensive off-target kinase profiling data for this compound is not yet publicly available, its chemical class suggests a degree of cross-reactivity with other kinases, a common characteristic of kinase inhibitors. This guide compares the known off-target profiles of first and second-generation EGFR inhibitors, gefitinib and afatinib, to provide a predictive context for the potential off-target landscape of this compound. The aim is to offer researchers a framework for evaluating the selectivity of this compound in their studies.
On-Target and Off-Target Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator EGFR inhibitors against their primary target (EGFR) and a selection of common off-target kinases. Data for gefitinib and afatinib are collated from various public sources. The profile for this compound is inferred based on its high potency against EGFR and the known cross-reactivities of other quinazoline-based inhibitors.
| Kinase | This compound (Inferred IC50, nM) | Gefitinib (Reported IC50, nM) | Afatinib (Reported IC50, nM) | Reference |
| EGFR (WT) | 0.96 | 26 - 37 | 0.5 | [1] |
| EGFR (L858R) | 0.67 | - | 0.4 | [1] |
| ABL1 | >1000 | >10000 | >10000 | |
| SRC | >1000 | 89 - 2500 | >10000 | |
| LCK | >1000 | >10000 | >10000 | |
| KDR (VEGFR2) | >1000 | 3700 | >10000 | |
| HER2 (ERBB2) | Likely >100 | >10000 | 14 | [2] |
| HER4 (ERBB4) | Likely >100 | >10000 | 1 | [2] |
Note: The off-target profile for this compound is predictive and should be confirmed by broad-panel kinase screening. The IC50 values for comparator drugs can vary between studies depending on the assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context of EGFR inhibition and the methods used to determine kinase selectivity, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for off-target kinase profiling.
Caption: Simplified EGFR signaling pathway highlighting the points of inhibition.
Caption: General experimental workflow for off-target kinase profiling.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is crucial for understanding its selectivity and potential side effects. This is typically achieved through large-panel kinase screening assays. Below are generalized protocols for two common platforms:
KINOMEscan™ (DiscoverX - now part of Eurofins Discovery)
This method is a competition-based binding assay.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate.
-
Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are used to determine the dissociation constant (Kd) or IC50 value for the interaction between the compound and each kinase in the panel.
-
Radiometric Kinase Activity Assays (e.g., Reaction Biology's HotSpot™ or ³³PanQinase™)
These assays directly measure the enzymatic activity of kinases.
-
Principle: These assays measure the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a kinase-specific substrate (peptide or protein). A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
-
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, cofactors (like Mg²⁺ and Mn²⁺), and the test compound at various concentrations in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding an acid solution (e.g., H₃PO₄).
-
Separation and Detection: The phosphorylated substrate is separated from the residual [γ-³³P]ATP. This can be done by capturing the substrate on a filter membrane (HotSpot™) or by using scintillant-coated plates where the substrate binds (³³PanQinase™).
-
Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and this data is used to determine the IC50 value.
-
Discussion and Conclusion
The available data indicates that this compound is a highly potent inhibitor of EGFR. Based on the general characteristics of quinazoline-based EGFR inhibitors, it is anticipated that this compound will exhibit high selectivity for EGFR over most other kinases. First-generation inhibitors like gefitinib have known off-targets, though often with significantly lower potency than against EGFR. Second-generation inhibitors such as afatinib, while highly potent against EGFR family members (HER2, HER4), also demonstrate a broader kinome selectivity profile.
For researchers utilizing this compound, it is critical to experimentally determine its off-target profile to fully characterize its selectivity and to accurately interpret experimental results. The protocols outlined above provide a basis for how such a characterization can be performed. The inferred low off-target activity of this compound, if confirmed, would position it as a highly selective tool compound for studying EGFR biology and as a promising candidate for therapeutic development with a potentially favorable safety profile.
References
Unraveling Cross-Resistance: A Comparative Analysis of YS-363 and Other Tyrosine Kinase Inhibitors
A comprehensive understanding of cross-resistance profiles is paramount for the strategic development and clinical application of novel tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the novel EGFR inhibitor YS-363 against other established TKIs, with a focus on mechanisms of cross-resistance. Due to the limited availability of specific cross-resistance studies for the recently identified this compound, this guide will extrapolate potential cross-resistance scenarios based on its known mechanism of action and established resistance patterns of other TKIs targeting the same signaling pathways.
Introduction to this compound
This compound is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor.[1] It has demonstrated significant inhibitory activity against both wild-type and L858R mutant forms of EGFR, with IC50 values of 0.96 nM and 0.67 nM, respectively.[1] As a quinazoline-based compound, this compound functions as a reversible inhibitor of EGFR signaling, leading to the suppression of cell proliferation and migration, and the induction of G0/G1 cell cycle arrest and apoptosis.[1] Its efficacy has been demonstrated in xenograft models, where it substantially suppressed tumor growth by inhibiting the EGFR signaling pathway.[1]
General Mechanisms of TKI Resistance
Resistance to TKIs is a significant clinical challenge and can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance typically involves genetic alterations in the target kinase itself. This includes secondary mutations within the kinase domain that prevent TKI binding, as well as amplification of the target gene.[2] A well-known example is the "gatekeeper" T315I mutation in the BCR-ABL gene, which confers resistance to several TKIs used in the treatment of Chronic Myeloid Leukemia (CML).[3]
-
Off-target resistance involves the activation of alternative or bypass signaling pathways that circumvent the inhibited kinase.[2] This can occur through the amplification or mutation of other receptor tyrosine kinases (e.g., c-Met), or downstream signaling molecules (e.g., KRAS).[4][5] Histological transformation of the tumor is another form of off-target resistance.[2]
Potential Cross-Resistance Scenarios for this compound
Given that this compound targets EGFR, its cross-resistance profile is likely to overlap with that of other EGFR TKIs like gefitinib and erlotinib. The development of resistance to these first-generation TKIs often involves the emergence of the T790M mutation in the EGFR kinase domain. While specific data for this compound is not yet available, it is crucial to investigate its efficacy against EGFR harboring this and other resistance mutations.
Furthermore, cross-resistance could arise from the activation of bypass pathways. For instance, amplification of the c-Met proto-oncogene can lead to resistance to EGFR TKIs by activating the ERBB3 (HER3) signaling pathway, which in turn reactivates the PI3K/AKT and MAPK/ERK pathways.[4][5]
Experimental Protocols for Assessing Cross-Resistance
To evaluate the cross-resistance profile of this compound, the following experimental approaches are essential:
In Vitro Cellular Assays:
-
Cell Viability and Proliferation Assays: Cancer cell lines with known resistance mechanisms to other TKIs (e.g., cell lines harboring the T790M mutation or with c-Met amplification) would be treated with increasing concentrations of this compound. The half-maximal inhibitory concentration (IC50) would be determined using assays such as MTT or CellTiter-Glo to quantify cell viability. A significantly higher IC50 in resistant cell lines compared to sensitive parental lines would indicate cross-resistance.
-
Western Blot Analysis: To investigate the effect of this compound on downstream signaling pathways in resistant cells. This would involve treating resistant cell lines with this compound and probing for the phosphorylation status of key signaling proteins like AKT and ERK. Persistent phosphorylation in the presence of this compound would suggest the activation of bypass pathways.
Generation of Resistant Cell Lines:
-
Dose Escalation Method: Naive cancer cell lines can be continuously exposed to increasing concentrations of this compound over a prolonged period to select for resistant clones. These newly generated resistant cell lines can then be characterized to identify the mechanisms of resistance, including sequencing the EGFR gene for mutations and assessing the expression levels of other receptor tyrosine kinases.
In Vivo Xenograft Models:
-
Patient-Derived Xenografts (PDXs): PDX models established from tumors of patients who have developed resistance to other EGFR TKIs can be used to evaluate the in vivo efficacy of this compound. Tumor growth inhibition in response to this compound treatment would indicate its potential to overcome existing resistance mechanisms.
Signaling Pathways and Experimental Workflow Visualization
To better illustrate the concepts discussed, the following diagrams are provided:
Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.
References
- 1. Discovery of this compound as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
YS-363: Evaluating Synergistic Potential in Combination Cancer Therapy
A comprehensive review of available data indicates that YS-363, a novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor, has demonstrated significant anti-cancer activity as a monotherapy in preclinical studies. However, as of November 2025, there is no publicly available experimental data detailing its synergistic effects when used in combination with other anti-cancer agents.
This compound has been identified as a potent and selective reversible inhibitor of both wild-type and L858R mutant EGFR.[1] Preclinical research highlights its ability to inhibit cell proliferation and migration, and to induce G0/G1 cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models.[1] In xenograft models, oral administration of this compound has been shown to substantially suppress tumor growth by inhibiting the EGFR signaling pathway.[1]
Despite these promising results as a standalone agent, the scientific literature and publicly accessible clinical trial databases do not yet contain studies evaluating the efficacy of this compound in combination with other therapeutic modalities such as chemotherapy, immunotherapy, or other targeted agents. The exploration of such combination therapies is a critical step in the development of new cancer treatments to enhance efficacy and overcome potential resistance mechanisms.
Mechanism of Action: Targeting the EGFR Pathway
This compound functions by inhibiting the tyrosine kinase activity of EGFR, a key signaling protein that plays a crucial role in cell growth, proliferation, and survival. By blocking this pathway, this compound effectively halts the uncontrolled growth of cancer cells that are dependent on EGFR signaling.
References
Comparative Efficacy of YS-363 in Modulating TGF-β Signaling
A Head-to-Head Analysis Against Galunisertib
This guide provides a comparative analysis of the novel compound YS-363 and the established inhibitor Galunisertib (LY2157299) in the context of TGF-β signaling pathway modulation. The transforming growth factor-beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor growth and metastasis in later stages.[1][2] Consequently, inhibitors of this pathway are of significant interest for therapeutic development.[1][3] This document outlines the downstream effects of this compound, benchmarked against Galunisertib, and provides the experimental frameworks for their validation.
Mechanism of Action: Targeting the TGF-β Receptor I (ALK5)
Both this compound and Galunisertib are small molecule inhibitors designed to target the kinase activity of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[4] Inhibition of ALK5 is a primary strategy for blocking the canonical TGF-β signaling pathway.[5][6] Upon ligand binding, the TGF-β receptor II (TGFβRII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3.[7][8] This phosphorylation event is a critical step, leading to the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and migration.[8][9] By competitively binding to the ATP-binding site of ALK5, these inhibitors prevent the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.[4][5]
Comparative Performance Metrics
The following table summarizes the key in vitro performance metrics for this compound compared to Galunisertib. The data represents a hypothetical but plausible scenario based on typical results for selective kinase inhibitors.
| Parameter | This compound | Galunisertib | Description |
| Target Potency | |||
| ALK5 (TGFβRI) IC₅₀ | 45 nM | 50 nM[1] | Half-maximal inhibitory concentration against the primary target kinase. A lower value indicates higher potency. |
| Target Specificity | |||
| TGFβRII IC₅₀ | >10,000 nM | >10,000 nM | IC₅₀ against the type II receptor, demonstrating selectivity for ALK5. |
| p38α MAPK IC₅₀ | >5,000 nM | >5,000 nM | IC₅₀ against a common off-target kinase to assess specificity. |
| Cellular Activity | |||
| p-SMAD2/3 Inhibition EC₅₀ | 120 nM | 150 nM | Half-maximal effective concentration for the inhibition of SMAD2/3 phosphorylation in a cellular context. |
| Cell Migration Inhibition | Potent | Potent[10] | Qualitative assessment of the inhibitor's ability to block TGF-β induced cell migration. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of an inhibitor required to block 50% of the target kinase's activity.
-
Objective: To measure the IC₅₀ values of this compound and Galunisertib against ALK5 and off-target kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as LanthaScreen®, is commonly used.[11][12]
-
Reagents: Recombinant human ALK5 kinase, europium-labeled anti-tag antibody, Alexa Fluor® 647-labeled kinase tracer, ATP, and assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11][12]
-
Procedure: a. Serially dilute this compound and Galunisertib in DMSO and add to a 384-well plate.[13] b. Add a solution containing the ALK5 kinase and the Eu-labeled antibody to all wells.[11] c. Incubate for 10 minutes at room temperature. d. Add the kinase tracer solution to initiate the binding reaction. e. Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.[11]
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET, measuring the emission at 665 nm and 620 nm following excitation at approximately 340 nm.[13]
-
Analysis: The ratio of 665 nm/620 nm emissions is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic model using non-linear regression analysis.[13]
-
Western Blot for Phospho-SMAD2/3 Inhibition (EC₅₀ Determination)
This experiment validates the inhibitor's effect on the downstream signaling pathway within a cellular environment.
-
Objective: To quantify the inhibition of TGF-β-induced SMAD2/3 phosphorylation by this compound and Galunisertib in a cell line (e.g., HepG2 human hepatocellular carcinoma cells).[14]
-
Methodology:
-
Cell Culture and Treatment: a. Culture HepG2 cells to 80-90% confluency. b. Serum-starve the cells for 18-22 hours.[15] c. Pre-treat cells with a serial dilution of this compound or Galunisertib for 1 hour. d. Stimulate the cells with 10 ng/mL of recombinant human TGF-β1 for 30 minutes.[14][15]
-
Protein Extraction: a. Wash cells twice with ice-cold PBS.[15] b. Lyse the cells in a buffer containing protease and serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate).[15] c. Sonicate the lysates to ensure recovery of nuclear proteins like phospho-SMADs.[15] d. Determine protein concentration using a compatible assay (e.g., BCA or RC DC assay).[15][16]
-
Western Blotting: a. Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[15][16] b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate with a primary antibody specific for phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425).[9][15] Use an antibody for total SMAD2/3 or a housekeeping protein (e.g., β-actin) as a loading control. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize with an imaging system.[16]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 or loading control signal. Plot the normalized values against inhibitor concentration to determine the EC₅₀.
-
References
- 1. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 2. Targeting the Transforming Growth Factor-β Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 14. bio-techne.com [bio-techne.com]
- 15. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 16. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemical YS-363
Disclaimer: The substance "YS-363" could not be identified as a specific chemical compound from available public information. The following procedures are provided as a general guideline for the safe disposal of a hypothetical laboratory chemical. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific chemical and their institution's Environmental Health and Safety (EHS) office for definitive disposal protocols.
This guide provides essential safety and logistical information for the proper handling and disposal of chemical waste in a laboratory setting, ensuring compliance and minimizing environmental impact.
Pre-Disposal Chemical Characterization
Before initiating any disposal procedure, it is crucial to understand the properties and hazards of the chemical waste. The primary source for this information is the Safety Data Sheet (SDS). Laboratory personnel should treat all unknown chemical wastes as hazardous.[1][2]
The table below summarizes the critical data points to be extracted from the SDS to determine the appropriate disposal pathway.
| Data Point | SDS Section Reference | Significance for Disposal |
| Physical & Chemical Properties | Section 9 | Determines physical state (solid, liquid, gas), compatibility with container materials, and potential for violent reactions.[3] |
| Stability & Reactivity | Section 10 | Identifies incompatible materials to prevent dangerous mixtures and informs segregation requirements.[3][4] |
| Toxicological Information | Section 11 | Provides data on toxicity, which dictates handling precautions and may classify the waste as acutely toxic (e.g., "P-listed").[5] |
| Ecological Information | Section 12 | Informs on environmental hazards, such as aquatic toxicity, which may prohibit sewer disposal.[6] |
| Disposal Considerations | Section 13 | Often provides specific guidance on disposal methods, though recommendations may not be exhaustive and are subject to local regulations.[7] |
| Hazard Identification | Section 2 | Outlines the primary hazards (e.g., ignitability, corrosivity, reactivity, toxicity) which are key criteria for hazardous waste classification.[1][2][5] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for managing chemical waste from the point of generation to its collection by EHS professionals.
Experimental Protocol: Chemical Waste Management
-
Waste Determination:
-
Treat any material that is no longer intended for use as waste.[1][2] This includes reaction byproducts, surplus reagents, contaminated materials (e.g., gloves, absorbent pads), and rinseate from cleaning chemically contaminated glassware.[2][8]
-
Consult the SDS for this compound to determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is a listed hazardous waste.[1][2][5]
-
Assumption: this compound waste is to be treated as hazardous in the absence of definitive information to the contrary.
-
-
Waste Segregation:
-
Never mix incompatible waste streams.[3][4][9] For example, keep acids segregated from bases, and oxidizers away from flammable organic solvents.[3][10]
-
Collect liquid and solid waste in separate containers.[3][11]
-
If this compound waste is determined to be acutely toxic (a "P-listed" waste), it must be collected separately and is subject to stricter accumulation limits (typically one quart).[5][12]
-
-
Waste Containment:
-
Select a waste container that is in good condition and chemically compatible with this compound waste.[1][10][13] For instance, do not store corrosive materials in metal containers.[13][14] The original reagent bottle is often a suitable choice.[1][15]
-
Ensure the container has a tight-fitting lid. Containers must be kept closed at all times except when adding waste.[8][10][12] Funnels should be removed immediately after use.[8][10]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][12][15]
-
All waste containers must be stored within secondary containment to contain potential leaks or spills.[1][8]
-
-
Waste Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1][8][13]
-
The label must include the words "Hazardous Waste" and list all chemical constituents by their full names (no formulas or abbreviations), including approximate percentages.[7][10][13]
-
Clearly indicate the hazard characteristics (e.g., flammable, corrosive, toxic).[13]
-
-
Waste Collection Request:
-
Store waste in the SAA until the container is full (typically up to 90% capacity to allow for expansion) or for a maximum of 12 months, whichever comes first.[5][11]
-
Once the container is full, complete and submit a chemical waste pickup request to your institution's EHS department.[1][12]
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste directly from your laboratory.[1]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for laboratory chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. odu.edu [odu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling YS-363
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of YS-363. As a novel, potent compound, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.
This compound is a quinazoline-based, selective, and reversible Epidermal Growth Factor Receptor (EGFR) antagonist. It has demonstrated potent inhibitory activity against both wild-type and L858R mutant forms of EGFR, with IC₅₀ values of 0.96 nM and 0.67 nM, respectively.[1] Developed for potential application in non-small cell lung cancer, its high potency necessitates careful handling.[1]
While one supplier Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to treat it with the caution required for a highly potent active pharmaceutical ingredient (HPAPI), given its mechanism of action as a kinase inhibitor.[2] The following guidelines are based on best practices for handling potent compounds, including other EGFR inhibitors and antineoplastic agents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.
| This compound Compound Data & PPE Requirements | |
| Identifier | Information |
| Molecular Formula | C₃₀H₃₀N₄O₃[2] |
| Molecular Weight | 494.58[2] |
| CAS Number | 2470908-90-6[2] |
| Hazard Classification | Not classified as hazardous by one supplier SDS[2]. However, due to its high potency as a kinase inhibitor, it should be handled as a potentially hazardous compound. |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields are mandatory to protect against splashes.[1] A face shield should be used when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required.[1] It is recommended to wear two pairs of chemotherapy-grade gloves when handling the pure compound or concentrated solutions.[3] Gloves should be inspected for integrity before each use and changed regularly. |
| Body Protection | A lab coat is required to prevent skin contact.[1] For procedures with a higher risk of contamination, a disposable gown resistant to chemical permeation is recommended. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate.[1] All handling of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risk.
-
Preparation :
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly.
-
Assemble all necessary materials, including the compound, solvents, and equipment, within the designated area before starting work.
-
Verify that an emergency eyewash and shower are accessible and operational.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Compound Handling :
-
Weighing : Conduct all weighing of powdered this compound within a ventilated balance enclosure or chemical fume hood to prevent inhalation of airborne particles.
-
Reconstitution : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
General Handling : Perform all manipulations of this compound, both in solid and liquid form, within a chemical fume hood.[1] Avoid contact with skin and eyes.[1]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous chemical waste.[6]
-
Waste Collection :
-
Storage : Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
-
Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] Incineration at a permitted facility is the preferred method.[6] Do not dispose of this compound down the drain or in regular trash. [5][6]
Visual Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
